tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-iodopyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCRIGRVTPLDDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590364 | |
| Record name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121669-70-3 | |
| Record name | tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-4-iodopyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in the development of various biologically active compounds. This document details the experimental protocols for its preparation and outlines the analytical data confirming its structure and purity.
Synthesis
The synthesis of this compound is typically achieved through the N-Boc protection of 4-iodo-1H-pyrazole. This reaction utilizes di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (Et₃N), in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).[1][2] The reaction proceeds efficiently at room temperature.
The workflow for the synthesis is depicted in the following diagram:
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound[2]:
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by deionized water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from n-hexane to yield this compound as white crystals.
Characterization
The structure and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Physical Properties
The key physical properties of the compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₈H₁₁IN₂O₂ | [1] |
| Molecular Weight | 294.09 g/mol | [1] |
| Appearance | White crystals or white to yellow solid | [2][3] |
| Melting Point | 72-74 °C | [2] |
Spectroscopic Data
The spectroscopic data provides detailed structural information for the molecule.
The ¹H and ¹³C NMR spectra are crucial for confirming the arrangement of atoms within the molecule. The spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[2]
Table 2: NMR Spectroscopic Data [2]
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | 1.57 | singlet | 9H, C(CH₃)₃ |
| 7.89 | doublet (J=0.6 Hz) | 1H, Ar-H | |
| 8.46 | doublet (J=0.6 Hz) | 1H, Ar-H | |
| ¹³C | 27.9 | C(C H₃)₃ | |
| 63.8 | C-4 (iodo-substituted) | ||
| 86.0 | C (CH₃)₃ | ||
| 135.9 | Ar-CH | ||
| 146.4 | Ar-CH | ||
| 148.8 | C=O |
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
Table 3: High-Resolution Mass Spectrometry Data [2]
| Ion | Calculated m/z | Found m/z |
| [M+Na]⁺ | 316.9757 | 316.9757 |
References
An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in medicinal chemistry and organic synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development.
Compound Information
| Compound Name | This compound |
| Synonyms | 1-Boc-4-iodopyrazole, t-Butyl 4-iodo-1H-pyrazole-1-carboxylate |
| CAS Number | 121669-70-3 |
| Molecular Formula | C₈H₁₁IN₂O₂ |
| Molecular Weight | 294.09 g/mol [1][2] |
| Appearance | White to yellow or off-white solid/crystalline powder[3] |
| Melting Point | 67-70 °C[3][4] |
Spectroscopic Data
The following sections provide detailed spectroscopic data for the characterization of this compound.
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for the title compound are summarized below. The spectra were recorded on a 400 MHz instrument using DMSO-d₆ as the solvent.[5]
Table 1: ¹H NMR Spectroscopic Data [5]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.46 | Doublet | 0.6 | 1H | H-5 (pyrazole ring) |
| 7.89 | Doublet | 0.6 | 1H | H-3 (pyrazole ring) |
| 1.57 | Singlet | - | 9H | -C(CH₃)₃ (Boc) |
Table 2: ¹³C NMR Spectroscopic Data [5]
| Chemical Shift (δ) ppm | Assignment |
| 148.8 | C=O (Boc) |
| 146.4 | C-5 (pyrazole ring) |
| 135.9 | C-3 (pyrazole ring) |
| 86.0 | -C (CH₃)₃ (Boc) |
| 63.8 | C-4 (pyrazole ring) |
| 27.9 | -C(C H₃)₃ (Boc) |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and fragmentation pattern.
Table 3: Mass Spectrometry Data [5]
| m/z | Relative Intensity (%) | Assignment |
| 194 | 100 | [M-Boc]⁺ |
| 167 | 2 | Not Assigned |
| 128 | 2 | Not Assigned |
| 67 | 17 | Not Assigned |
| 40 | 24 | Not Assigned |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data [5]
| Ionization Mode | Electrospray (ES) |
| **Calculated m/z for [M+Na]⁺ (C₈H₁₁IN₂NaO₂) ** | 316.9757 |
| Found m/z | 316.9757 |
Table 5: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Pyrazole ring (=C-H) |
| 3000-2850 | Medium | C-H stretch | tert-Butyl group (-C-H) |
| 1750-1735 | Strong | C=O stretch | Carbamate (Boc group) |
| 1600-1400 | Medium-Weak | C=C / C=N stretch | Pyrazole ring |
| 1470-1450 | Medium | C-H bend | tert-Butyl group |
| 1370-1350 | Medium | C-H rock | tert-Butyl group |
| 1320-1000 | Strong | C-O stretch | Carbamate |
| 1250-1020 | Medium | C-N stretch | Pyrazole ring / Carbamate |
| ~500-600 | Medium-Weak | C-I stretch | Iodo-group |
Experimental Protocols
The following section details the synthetic procedure for this compound.
This procedure is a general method for the N-Boc protection of pyrazoles.[5]
Materials:
-
4-iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the dichloromethane solution with a saturated NaHCO₃ solution, followed by deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from n-hexane to yield this compound as white crystals.[5]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and characterization of the title compound.
Caption: Synthesis and characterization workflow for the target compound.
This guide provides essential data and methodologies for professionals working with this compound, facilitating its use in further research and development.
References
Navigating the Spectroscopic Landscape of a Key Pharmaceutical Building Block: A Technical Guide to the ¹H and ¹³C NMR of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
For Immediate Release
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive resource, including detailed data, experimental protocols, and a visual representation of the molecular structure to aid in spectroscopic interpretation.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a pyrazole ring substituted with an iodine atom and a bulky tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for the introduction of the pyrazole moiety into larger, more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide focuses on the detailed characterization of this compound using ¹H and ¹³C NMR spectroscopy.
Molecular Structure and NMR Correlation
The structural features of this compound directly influence its NMR spectra. The pyrazole ring contains two non-equivalent aromatic protons, while the Boc group gives rise to a characteristic singlet from the nine equivalent methyl protons. The carbon skeleton presents a unique set of signals, including those from the pyrazole ring, the Boc carbonyl group, the quaternary carbon of the tert-butyl group, and the methyl carbons.
Caption: Correlation diagram of ¹H and ¹³C NMR signals to the molecular structure.
Quantitative NMR Data
The following tables summarize the ¹H and ¹³C NMR data for this compound, recorded in DMSO-d₆.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration | Assignment |
| 8.46 | d | 0.6 | 1H | H-5 (pyrazole) |
| 7.89 | d | 0.6 | 1H | H-3 (pyrazole) |
| 1.57 | s | - | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)[1]
| Chemical Shift (δ) [ppm] | Assignment |
| 148.8 | C-5 (pyrazole) |
| 146.4 | C=O (Boc) |
| 135.9 | C-3 (pyrazole) |
| 86.0 | C (CH₃)₃ (Boc) |
| 63.8 | C-4 (pyrazole) |
| 27.9 | C(C H₃)₃ (Boc) |
Experimental Protocol
The following provides a representative experimental protocol for the acquisition of NMR data for this compound.
Synthesis and Purification:
The title compound was synthesized by reacting 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate in the presence of a base.[1] A general procedure involves dissolving 4-iodo-1H-pyrazole and triethylamine in dichloromethane, followed by the addition of di-tert-butyl dicarbonate at room temperature and stirring overnight.[1] The reaction mixture is then washed with saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1] The crude product is purified by recrystallization from n-hexane to yield white crystals.[1]
NMR Sample Preparation:
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
NMR Data Acquisition:
¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[1] The ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The ¹³C NMR spectra are typically recorded with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Conclusion
The ¹H and ¹³C NMR data presented in this guide provide a definitive spectroscopic signature for this compound. The well-resolved signals and clear structural correlations make NMR an invaluable tool for the characterization of this important synthetic intermediate. The detailed data and protocols herein serve as a practical reference for researchers engaged in the synthesis and application of pyrazole-containing molecules in drug discovery and development.
References
Mass Spectrometry Analysis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in synthetic chemistry. This document outlines its predicted fragmentation patterns under electrospray ionization (ESI), offers a detailed experimental protocol for its analysis, and visualizes the core processes for enhanced understanding.
Predicted Mass Spectral Data
The following tables summarize the predicted quantitative data for this compound based on common fragmentation patterns of N-Boc protected compounds and iodo-heterocycles. The exact mass of the neutral molecule is 293.98700 Da.[1]
| Ion Description | Predicted m/z | Predicted Relative Abundance |
| [M+H]⁺ | 295.0 | Moderate |
| [M+Na]⁺ | 317.0 | High |
| [M-C₄H₈+H]⁺ | 239.0 | High |
| [M-Boc+H]⁺ | 195.0 | High |
| [C₄H₉]⁺ | 57.0 | High |
| [C₃H₂IN₂]⁺ | 192.9 | Low |
Table 1: Predicted Key Ions in Positive Ion Mode ESI Mass Spectrometry.
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₁IN₂O₂ | [2][3][4] |
| Molecular Weight | 294.09 g/mol | [2][3][5] |
| Exact Mass | 293.98700 Da | [1] |
| [M+Na]⁺ Calculated Exact Mass | 316.9757 Da | [6] |
| [M+Na]⁺ Found Exact Mass | 316.9757 Da | [6] |
Table 2: Key Physical and High-Resolution Mass Spectrometry (HRMS) Data.
Fragmentation Pathway and Experimental Workflow
The following diagrams illustrate the predicted fragmentation pathway of this compound and a general workflow for its mass spectrometric analysis.
Caption: Predicted ESI-MS Fragmentation Pathway.
Caption: General Experimental Workflow for MS Analysis.
Experimental Protocols
This section provides a detailed methodology for the mass spectrometric analysis of this compound using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry.
1. Sample Preparation
-
Solvent Selection: Use high-purity (LC-MS grade) methanol or acetonitrile as the solvent.
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of the chosen solvent to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration range of 1-10 µg/mL. For high-resolution mass spectrometry, a concentration of 1 µg/mL is often sufficient.
-
Additive (Optional): To promote the formation of specific adducts, a low concentration of an additive can be included in the final solution. For example, 0.1% formic acid can enhance protonation ([M+H]⁺), while a small amount of sodium acetate can increase the abundance of the sodium adduct ([M+Na]⁺).
2. Mass Spectrometer Configuration and Calibration
-
Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Mode: Operate the electrospray ionization (ESI) source in positive ion mode.
-
Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration solution appropriate for the desired mass range. This ensures high mass accuracy.
3. Data Acquisition Parameters
The following are typical starting parameters that may require optimization for a specific instrument.
-
Infusion Method: Introduce the sample into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 120 °C
-
Desolvation Temperature: 250 - 350 °C
-
Nebulizing Gas (Nitrogen) Flow: 5 - 10 L/hr
-
Drying Gas (Nitrogen) Flow: 600 - 800 L/hr
-
Mass Range: Scan from m/z 50 to 500.
-
Acquisition Mode: Acquire data in full scan mode to obtain a survey of all ions. For fragmentation studies, perform tandem MS (MS/MS) experiments.
-
Collision Energy (for MS/MS): To study fragmentation, select the precursor ion of interest (e.g., m/z 295.0 for [M+H]⁺) and apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
4. Data Analysis
-
Spectrum Processing: Use the instrument's software to process the raw data. This includes background subtraction and peak detection.
-
Molecular Ion Identification: Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and common adducts such as the sodium adduct ([M+Na]⁺).
-
Fragmentation Analysis: In the MS/MS spectrum, identify the fragment ions. The characteristic loss of isobutylene (56 Da) and the entire Boc group (100 Da) are expected for N-Boc protected compounds.[7][8]
-
Structural Confirmation: Compare the observed m/z values of the precursor and fragment ions with the theoretical values to confirm the structure of the compound. High-resolution data should yield mass accuracies within 5 ppm.
References
- 1. This compound CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 3. GSRS [gsrs-dev-public.ncats.io]
- 4. appchemical.com [appchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
An In-Depth Technical Guide to tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It includes detailed experimental protocols for its synthesis and purification, explores its reactivity and applications as a key synthetic intermediate, and outlines essential safety information.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound widely utilized as a building block in organic synthesis. Its physical state is typically a white to yellow or off-white solid, appearing as a powder or crystalline substance[1][2][3].
Table 1: Physical Properties
| Property | Value | Reference |
| Appearance | Powder or crystalline solid, White to Yellow | [1][2] |
| Melting Point | 67-70 °C | [1][4][5][6] |
| Boiling Point | 312.0 ± 34.0 °C (Predicted) | [1][4][5][6] |
| Density | 1.70 ± 0.1 g/cm³ (Predicted) | [1][4][5][6] |
| pKa | -3.01 ± 0.12 (Predicted) | [1][4][5][6] |
Table 2: Chemical and Structural Identifiers
| Identifier | Value | Reference |
| CAS Number | 121669-70-3 | [1] |
| Molecular Formula | C₈H₁₁IN₂O₂ | [3][5][7] |
| Molecular Weight | 294.09 g/mol | [5][7] |
| InChI | InChI=1S/C8H11IN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3 | [2][3][5] |
| InChIKey | WRCRIGRVTPLDDD-UHFFFAOYSA-N | [2][3][5] |
| SMILES | CC(C)(C)OC(=O)N1C=C(I)C=N1 | [5][7] |
| Synonyms | 1-Boc-4-iodopyrazole, TERT-BUTYL 4-IODOPYRAZOLE-1-CARBOXYLATE | [1][3][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Table 3: NMR and Mass Spectrometry Data
| Technique | Data (Solvent: DMSO-d₆) | Reference |
| ¹H NMR (400 MHz) | δ: 1.57 (s, 9H, 3×CH₃), 7.89 (d, J 0.6 Hz, 1H, Ar-H), 8.46 (d, J 0.6 Hz, 1H, Ar-H) | [8] |
| ¹³C NMR (100 MHz) | δ: 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [8] |
| Mass Spec (m/z) | 194 (M-Boc, 100%), 167 (2%), 128 (2%), 67 (17%), 40 (24%) | [8] |
| HRMS (ES) | Calculated for [M+Na]⁺ C₈H₁₁IN₂NaO₂: 316.9757; Found: 316.9757 | [8] |
Synthesis and Purification
The synthesis of this compound typically involves the N-protection of 4-iodo-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection of 4-iodo-1H-pyrazole[8]
-
Materials : 4-iodo-1H-pyrazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water (H₂O), Anhydrous Sodium Sulfate (Na₂SO₄), n-hexane.
-
Procedure :
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add Di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane layer with a saturated NaHCO₃ solution, followed by deionized H₂O.
-
Dry the organic layer with anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from n-hexane to yield this compound as white crystals.[8] A reported yield for this reaction is 78.5%.[8]
-
An alternative protocol involves dissolving 4-iodopyrazole in THF with Et₃N and adding di-tert-butyl dicarbonate at room temperature, which reportedly yields the product in 2 hours.[5]
References
- 1. This compound CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. This compound | 121669-70-3 [sigmaaldrich.com]
- 3. t-Butyl 4-iodopyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]
- 4. tert-Butyl 4-iodopyrazole-1-carboxylate CAS#: 121669-70-3 [m.chemicalbook.com]
- 5. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 6. tert-Butyl 4-iodopyrazole-1-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. GSRS [gsrs-dev-public.ncats.io]
- 8. arkat-usa.org [arkat-usa.org]
In-Depth Technical Guide: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS 121669-70-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate, with CAS number 121669-70-3, is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazole core, a strategically placed iodine atom, and a tert-butyloxycarbonyl (Boc) protecting group, makes it an ideal starting material for the synthesis of a wide array of complex molecules. The pyrazole scaffold is a privileged structure in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The presence of the iodine atom at the 4-position allows for facile introduction of various functional groups through cross-coupling reactions, while the Boc group provides a stable yet readily cleavable protection for the pyrazole nitrogen.
This technical guide provides a comprehensive overview of the properties, structure, synthesis, and applications of this compound, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.
Chemical Structure and Properties
Chemical Name: this compound Synonyms: 1-Boc-4-iodopyrazole, TERT-BUTYL 4-IODOPYRAZOLE-1-CARBOXYLATE[3][4] CAS Number: 121669-70-3 Molecular Formula: C₈H₁₁IN₂O₂[3] Molecular Weight: 294.09 g/mol [3]
The structure of this compound is characterized by a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A tert-butyloxycarbonyl (Boc) group is attached to one of the nitrogen atoms, serving as a protecting group. An iodine atom is substituted at the C4 position of the pyrazole ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to yellow solid/powder or crystalline | [4] |
| Melting Point | 67-70 °C | [4] |
| Boiling Point (Predicted) | 312.0 ± 34.0 °C | [4] |
| Density (Predicted) | 1.70 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in organic solvents like dichloromethane and THF. | [1] |
| Storage Temperature | Refrigerator (2-8 °C) | [5] |
Synthesis and Characterization
General Synthesis Protocol
The synthesis of this compound is typically achieved through the N-protection of 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate (Boc₂O).[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
4-iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-hexane
-
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from n-hexane to yield this compound as white crystals.
-
Characterization Data
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.57 (s, 9H, 3×CH₃), 7.89 (d, J = 0.6 Hz, 1H, Ar-H), 8.46 (d, J = 0.6 Hz, 1H, Ar-H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [1] |
| Mass Spectrometry (HRMS-ES) | m/z calculated for [M+Na]⁺ C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757 | [1] |
Role in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of various biologically active compounds. The C-I bond at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[6]
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound is in the development of kinase inhibitors, particularly those targeting the Janus Kinase (JAK) family.[6] The JAK-STAT signaling pathway is a crucial regulator of cellular processes like inflammation and immune response, and its dysregulation is implicated in autoimmune diseases and cancers.[6]
The synthesis of many JAK inhibitors involves the functionalization of a pyrazole core to interact with the ATP-binding site of the kinase. This compound serves as a key starting material for introducing the necessary side chains to achieve high potency and selectivity.[6]
Workflow for Synthesis of a Kinase Inhibitor Precursor via Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling [6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
-
Procedure:
-
To a flame-dried sealed tube, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Heat the reaction mixture to the required temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous work-up and purify the product by column chromatography.
-
JAK-STAT Signaling Pathway and Inhibition
The JAK-STAT pathway is a principal signaling cascade for numerous cytokines and growth factors. Upon ligand binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
JAK-STAT Signaling Pathway
Caption: JAK-STAT signaling pathway inhibition.
Pyrazole-based inhibitors synthesized from this compound can be designed to bind to the ATP-binding pocket of JAKs, preventing the phosphorylation of STATs and thereby blocking the downstream signaling cascade.
Safety Information
This compound should be handled with appropriate safety precautions.
Table 3: Hazard and Precautionary Statements
| Category | Statement(s) | Reference(s) |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound (CAS 121669-70-3) is a key building block in modern medicinal chemistry. Its well-defined structure and versatile reactivity, particularly at the 4-position, enable the efficient synthesis of complex molecular architectures with a wide range of biological activities. Its application in the development of kinase inhibitors, such as those targeting the JAK-STAT pathway, highlights its importance in the ongoing search for novel therapeutics for various diseases. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and professionals in the field of drug discovery and development.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound - CAS:121669-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 6. benchchem.com [benchchem.com]
Synthesis of 1-Boc-4-iodopyrazole from 4-iodopyrazole
Abstract: This guide provides a detailed technical overview for the synthesis of 1-Boc-4-iodopyrazole, a valuable intermediate in medicinal chemistry and drug development. The Boc (tert-butyloxycarbonyl) protection of the 4-iodopyrazole nitrogen is a crucial step for subsequent functionalization, enabling the synthesis of complex molecular architectures. This document outlines a standard and reliable protocol, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow to aid researchers and scientists in its practical application.
Synthesis Overview
The synthesis of 1-Boc-4-iodopyrazole from 4-iodopyrazole is an N-protection reaction. This transformation is typically achieved by treating the starting pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A common and effective base for this reaction is triethylamine (Et₃N), and the reaction is generally carried out in an aprotic solvent such as dichloromethane (DCM).[1] The reaction proceeds at room temperature, offering a mild and efficient method for preparing the desired N-protected product.
Quantitative Data Summary
The following table summarizes the typical reaction parameters and stoichiometry for the Boc protection of 4-iodopyrazole.
| Parameter | Details | Source |
| Starting Material | 4-Iodopyrazole | - |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | [1] |
| Solvent | Dichloromethane (CH₂Cl₂) | [1] |
| Stoichiometry | 4-Iodopyrazole (1 equiv.), Boc₂O (1.2 equiv.), Et₃N (1.5 equiv.) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | Overnight | [1] |
| Work-up | Aqueous wash with saturated NaHCO₃ and deionized H₂O | [1] |
Detailed Experimental Protocol
This protocol is based on a general procedure for the N-Boc protection of pyrazole derivatives.[1]
Materials:
-
4-Iodopyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 4-iodopyrazole (1 equiv.) in anhydrous dichloromethane, add triethylamine (1.5 equiv.). Stir the solution at room temperature.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction: Allow the mixture to stir overnight at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution and then with deionized H₂O.[1]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous Na₂SO₄.[1] Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification (if necessary): The crude tert-butyl 4-iodo-1H-pyrazole-1-carboxylate can be purified by column chromatography on silica gel if required.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 1-Boc-4-iodopyrazole.
Caption: Workflow for the synthesis of 1-Boc-4-iodopyrazole.
References
Navigating the Solubility Landscape of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a pivotal building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex pharmaceutical intermediates. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide addresses the current landscape of solubility data for this compound, provides a comprehensive, standardized protocol for its experimental determination, and offers a framework for the systematic recording of solubility data.
Introduction to this compound
This compound, also known as N-Boc-4-iodopyrazole, is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom and protected with a tert-butyloxycarbonyl (Boc) group. This structure makes it a versatile reagent in cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of the pyrazole moiety into a wide range of molecular scaffolds. Given its application in organic synthesis, understanding its behavior in different solvent systems is a fundamental prerequisite for its effective use.
While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide provides the necessary tools for researchers to generate this crucial data in their own laboratories.
Framework for Solubility Data Presentation
To facilitate systematic and comparable solubility studies, it is recommended that experimentally determined data be recorded in a structured format. The following table serves as a template for researchers to document their findings.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis | Observations |
| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., Dichloromethane (DCM) | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., Acetonitrile | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., Methanol | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., Toluene | e.g., 25 | e.g., HPLC, Gravimetric | |||
| e.g., Heptane | e.g., 25 | e.g., HPLC, Gravimetric |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1] This method involves agitating an excess amount of the solid compound in the chosen solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (evaporation dish, oven, desiccator)
Procedure
-
Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a constant, recorded temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.[1]
-
Phase Separation: Once equilibrium is achieved, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Analysis:
-
Gravimetric Method: Accurately weigh a known volume of the clear, filtered saturated solution into a pre-weighed evaporation dish. Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. Dry the residue in an oven at a suitable temperature below the compound's melting point until a constant weight is achieved. Cool the dish in a desiccator before re-weighing. The difference in weight corresponds to the mass of the dissolved solid.
-
HPLC Method: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Accurately dilute a known volume of the filtered saturated solution. Analyze the standard solutions and the diluted sample solution by HPLC. Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated solution.
-
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the results from the analysis.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining solubility.
Good Laboratory Practices for Accurate Solubility Measurement
To ensure the accuracy and reliability of solubility data, adherence to good laboratory practices is essential.
-
Purity of Compound and Solvents: Use a well-characterized, high-purity sample of this compound and analytical grade solvents. Impurities can significantly affect solubility.
-
Temperature Control: Maintain a constant and accurately measured temperature throughout the equilibration process, as solubility is highly temperature-dependent.
-
Equilibrium Confirmation: Ensure that the system has reached equilibrium. This can be verified by taking samples at different time points (e.g., 24, 48, and 72 hours) and analyzing them. Equilibrium is reached when the concentration of the solute no longer changes over time.
-
Solid Phase Characterization: After the experiment, it is good practice to analyze the remaining solid to ensure that no phase transition or decomposition has occurred during the equilibration process.
-
Accurate Measurements: Use calibrated analytical balances, volumetric glassware, and analytical instrumentation.
-
Proper Phase Separation: Ensure complete removal of undissolved solid particles before analysis, as their presence will lead to an overestimation of solubility.
By following the methodologies outlined in this guide, researchers can generate high-quality, reliable solubility data for this compound, thereby facilitating its effective application in research and development.
References
Methodological & Application
Application Notes and Protocols: The Utility of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in Suzuki-Miyaura Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of this heterocycle is crucial for developing novel therapeutic agents. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate serves as a versatile and key building block in this endeavor. The presence of an iodine atom at the C4 position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a robust method for forming carbon-carbon bonds.[1] The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances stability and solubility, and can be readily removed post-coupling, making this reagent highly valuable in synthetic and drug discovery workflows.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide (in this case, this compound) with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a base.[1] The high reactivity of the carbon-iodine bond facilitates the initial oxidative addition step to the palladium(0) catalyst, often leading to milder reaction conditions compared to bromo- or chloro-analogs.[1][3]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the selection of the catalyst, ligand, base, and solvent system.[1]
-
Catalyst and Ligand: A variety of palladium catalysts are effective. Palladium(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used.[1][4] Alternatively, palladium(II) pre-catalysts such as Palladium(II) acetate (Pd(OAc)₂) can be combined with phosphine ligands. Bulky, electron-rich phosphine ligands like SPhos are often employed to promote high catalytic activity.[5][6]
-
Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases are typically used, with common choices including potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃).[1][5][6]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common solvent systems include 1,4-dioxane/water, 1,2-dimethoxyethane (DME)/water, and dimethylformamide (DMF)/water.[1][6]
-
Potential Side Reactions: While the C-I bond is highly reactive, it can also make the substrate susceptible to side reactions, most notably hydrodehalogenation (replacement of iodine with hydrogen).[3][7] Careful optimization of reaction conditions is key to minimizing this pathway.
Data Summary: Typical Suzuki-Miyaura Reaction Conditions
The following table summarizes common conditions for the Suzuki-Miyaura coupling of 4-iodopyrazole derivatives, which are applicable to this compound.
| Catalyst / Ligand | Base | Solvent System | Temp (°C) | Time (h) | Yield | Reference(s) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 80 - 120 | 2 - 18 | Good to Excellent | [5][6] |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | 6 | Not Specified | [1] |
| Pd(PPh₃)₄ | Cs₂CO₃ | DME / H₂O | 90 (MW) | 0.1 - 0.2 | Not Specified | [1] |
| Pd(PPh₃)₄ | K₂CO₃ | THF / H₂O | Reflux | 48 | ~56% | [4] |
Experimental Protocols
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
This protocol outlines a general procedure adapted from methodologies for coupling 4-iodopyrazole derivatives.[1][5][6]
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (0.02 - 0.05 equiv) and SPhos (0.04 - 0.10 equiv) OR Pd(PPh₃)₄ (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or sealed vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound, the corresponding boronic acid, the palladium catalyst/ligand, and the base.
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.[1][5]
-
Seal the tube and heat the reaction mixture at 80-120 °C for 2-18 hours, or until reaction completion is observed by TLC or LC-MS analysis.[5][6]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[1][5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][5]
-
Purify the crude residue by column chromatography on silica gel to yield the desired 4-substituted pyrazole product.[1]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a rapid and efficient alternative using microwave irradiation.[1]
Materials:
-
This compound (1.0 equiv, e.g., 0.5 mmol)
-
Arylboronic acid (1.0 equiv, e.g., 0.5 mmol)
-
Pd(PPh₃)₄ (2 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
1,2-Dimethoxyethane (DME) and Water (e.g., 3 mL DME, 1.2 mL H₂O)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound and the arylboronic acid.[1]
-
Add Pd(PPh₃)₄ and Cs₂CO₃ to the vial.[1]
-
Add the solvent system (DME and water).
-
Purge the vial with nitrogen, then seal it securely.[1]
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90 °C) for 5-12 minutes.[1]
-
Monitor reaction progress by TLC.
-
Upon completion, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling Using tert-Butyl 4-Iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Sonogashira coupling reactions using tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. This versatile building block is instrumental in the synthesis of various 4-alkynyl-1H-pyrazole derivatives, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
The Sonogashira coupling is a powerful and widely utilized cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The use of this compound as the aryl halide partner is particularly advantageous due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to bromo- or chloro-analogs.[2] The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen prevents potential side reactions and catalyst inhibition that can occur with N-H acidic protons.[3]
Key Reaction Parameters
Successful Sonogashira couplings of this compound are dependent on several factors:
-
Catalyst System: A combination of a palladium(0) source and a copper(I) salt is standard. Commonly used catalysts include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).
-
Base: An amine base, such as triethylamine or diisopropylamine, is crucial. It serves as both a base to deprotonate the terminal alkyne and as a solvent.
-
Solvent: While the amine base can often serve as the solvent, other anhydrous solvents like DMF, THF, or dioxane can be employed.
-
Temperature: These reactions can often be run at room temperature, although gentle heating may be required for less reactive substrates.[2]
-
Inert Atmosphere: To prevent oxidative homo-coupling of the alkyne (Glaser coupling) and to protect the palladium(0) catalyst from oxidation, the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocols
Below are detailed protocols for the synthesis of the starting material and a general procedure for its use in Sonogashira coupling reactions.
Synthesis of this compound
This procedure is adapted from the literature and describes the N-Boc protection of 4-iodo-1H-pyrazole.[4]
Materials:
-
4-Iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from n-hexane to yield this compound as white crystals.[4]
General Protocol for Sonogashira Coupling
This is a general and robust protocol for the coupling of this compound with various terminal alkynes.[3]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Ethyl acetate
-
Saturated ammonium chloride solution (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous triethylamine via syringe, followed by the terminal alkyne (1.2 equiv.).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired tert-butyl 4-(alkynyl)-1H-pyrazole-1-carboxylate product.
Data Presentation
While specific data for the Sonogashira coupling of this compound is not extensively available in the cited literature, the following table presents results for the coupling of phenylacetylene with structurally similar N-protected iodopyrazoles to provide an indication of expected yields under standard conditions.[5]
| Entry | Iodopyrazole Substrate | Coupling Partner | Catalyst System | Base/Solvent | Temp. | Yield (%) |
| 1 | 1-(1-Ethoxyethyl)-3-iodo-4-bromo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/DMF | RT | 64 |
| 2 | 1-(1-Ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/DMF | RT | 58 |
| 3 | N-Boc-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | TEA/DMF | RT | 65 |
Data adapted from ARKIVOC 2014, (vi), 54-71.[5] These examples are provided as representative results for similar substrates.
Visualizations
Sonogashira Coupling Experimental Workflow
Caption: Workflow for the Sonogashira coupling reaction.
Sonogashira Catalytic Cycle
References
The Versatile Role of tert-Butyl 4-Iodo-1H-pyrazole-1-carboxylate in Modern Pharmaceutical Synthesis
Introduction
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate has emerged as a pivotal building block in contemporary pharmaceutical research and development. Its unique structural features, particularly the presence of a reactive iodine atom at the 4-position and a protecting tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen, make it an exceptionally versatile intermediate for the synthesis of a diverse array of complex molecules. The pyrazole scaffold is a common motif in numerous biologically active compounds, and the ability to functionalize it at a specific position is of paramount importance in drug discovery.[1][2][3] This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data to aid researchers in its effective utilization.
Physicochemical Properties and Spectroscopic Data
This compound is a white crystalline solid with a melting point in the range of 72-74 °C.[4][5] The Boc protecting group enhances its solubility in common organic solvents and prevents unwanted side reactions at the pyrazole nitrogen, which could otherwise act as a ligand for transition metal catalysts.[6]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁IN₂O₂ | [7] |
| Molecular Weight | 294.09 g/mol | [7][8] |
| Appearance | White crystals or powder | [4][5][9] |
| Melting Point | 72-74 °C | [4][5] |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 1.57 (s, 9H), 7.89 (d, J=0.6 Hz, 1H), 8.46 (d, J=0.6 Hz, 1H) | [4][5] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ: 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [4] |
| HRMS (ESI) | [M+Na]⁺ calculated: 316.9757, found: 316.9757 | [4][5] |
Key Applications in Pharmaceutical Synthesis
The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures often required for therapeutic efficacy.[2][6]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for creating carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl substituents at the 4-position of the pyrazole ring.[1][6] This is particularly valuable in the synthesis of kinase inhibitors and other targeted therapies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. t-Butyl 4-iodopyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]
- 8. This compound - CAS:121669-70-3 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Notes: Synthesis of Crizotinib Intermediates via tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
Introduction
Crizotinib (PF-02341066) is a potent, orally administered dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition Factor (c-Met) tyrosine kinases.[1] It is a targeted therapy approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[1][2] The synthesis of Crizotinib involves the construction of a core structure that links a substituted aminopyridine moiety to a piperidinyl-pyrazole group. This document provides detailed protocols and application notes for a key synthetic strategy that utilizes tert-butyl 4-iodo-1H-pyrazole-1-carboxylate as a pivotal building block. The central transformation in this route is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the critical C-C bond between the pyrazole and pyridine rings, followed by a final deprotection step.
Synthetic Pathway Overview
The described synthetic approach focuses on the coupling of two advanced intermediates. The first is this compound, which serves as the electrophilic partner. The second is a boronic acid or ester derivative of the chiral aminopyridine fragment of Crizotinib. The key steps are:
-
BOC Protection: Synthesis of this compound from 4-iodopyrazole to activate the molecule for subsequent coupling and protect the pyrazole nitrogen.
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction to form the bond between the pyrazole ring and the substituted pyridine ring.
-
BOC Deprotection: Removal of the tert-butoxycarbonyl (BOC) protecting group to yield the final piperidine moiety of the Crizotinib core structure.
Data Presentation
Quantitative data for the key transformations are summarized in the tables below, providing a comparative overview of reaction conditions and outcomes.
Table 1: Synthesis of this compound
| Reactant | Reagent | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-Iodopyrazole | (Boc)₂O, Et₃N | THF | Room Temp. | 2 h | 100 | [3] |
| 4-Iodopyrazole | (Boc)₂O, Et₃N | Dichloromethane | Room Temp. | Overnight | 78.5 | [4] |
Table 2: Suzuki-Miyaura Coupling for BOC-Protected Crizotinib Precursor Synthesis
| Pyrazole Derivative | Boronic Ester Partner | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-bromo-3-(...)amino-pyridine derivative | 4-(4-(...)-1H-pyrazol-1-yl)-1-Boc-pyridine | Pd(Ph₃P)₂Cl₂ | Na₂CO₃ (aq) | DMF | 60°C | 6 h | 79.4 (HPLC) | [5] |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90°C (Microwave) | 5-12 min | Not specified | [6] |
Table 3: BOC-Deprotection of Crizotinib Intermediates
| Substrate | Reagent | Solvent | Temperature | Time | Conversion/Yield (%) | Reference |
| BOC-protected Crizotinib | TFA | Dichloromethane | Not specified | Not specified | Not specified | [7] |
| BOC-protected Crizotinib precursor | 3M HCl | DMF | 160°C | 10 min | >99 (Conversion) | [8] |
| N-BOC Pyrazoles | NaBH₄ | Ethanol | Room Temp. | Not specified | 75-98 (Yield) | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the pyrazole nitrogen with a BOC group.
-
Dissolve 4-iodopyrazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).[3]
-
Add triethylamine (Et₃N) (1.5 equiv.) to the solution.[3]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the mixture at room temperature.[3]
-
Stir the reaction mixture for 2 hours at room temperature.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure. The product is often obtained in high purity and can be used directly in the next step after removal of salts.[3] For higher purity, recrystallization from n-hexane can be performed.[4]
Protocol 2: Suzuki-Miyaura Coupling for Synthesis of BOC-Protected Crizotinib
This protocol outlines a general procedure for the palladium-catalyzed coupling of the iodo-pyrazole with a boronic ester partner.
-
To a reaction vessel, add the 5-bromo- or 5-boronic ester derivative of the aminopyridine core (1.0 equiv.), the corresponding pyrazole coupling partner (e.g., tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) (1.0 equiv.), and a suitable solvent such as dimethylformamide (DMF).[5]
-
Purge the mixture with an inert gas (e.g., Nitrogen or Argon) for 15-20 minutes.
-
Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) (3.0 equiv.).[5]
-
Add the palladium catalyst, for example, Dichlorobis(triphenylphosphine)palladium(II) (Pd(Ph₃P)₂Cl₂) (0.025 equiv.).[5]
-
Heat the reaction mixture to 60-80°C and stir for 6-12 hours, or until TLC/HPLC analysis indicates the consumption of starting materials.[5]
-
After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired BOC-protected Crizotinib precursor.
Protocol 3: BOC Deprotection of the Piperidine Moiety
This protocol describes the final step to remove the BOC protecting group.
-
Dissolve the BOC-protected Crizotinib precursor (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[7][8]
-
Method A (TFA): Cool the DCM solution to 0°C and add trifluoroacetic acid (TFA) (typically 5-10 equivalents or as a 10-20% solution in DCM) dropwise.[7] Stir at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Method B (HCl): Add a solution of hydrochloric acid (e.g., 3M HCl) to the DMF solution.[8] Heat the mixture to a high temperature (e.g., 160°C) for a short duration (e.g., 10 minutes) to ensure complete deprotection.[8]
-
Upon completion, neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution) if using acidic workup.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final Crizotinib intermediate, which can be further purified by crystallization or chromatography.
Mandatory Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medkoo.com [medkoo.com]
- 3. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Isotopic Radiolabeling of Crizotinib with Fluorine-18 for In Vivo Pet Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
Application of Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a key heterocyclic building block in the discovery and development of novel agrochemicals. The pyrazole scaffold is a "privileged" structure, frequently found in commercial fungicides, herbicides, and insecticides due to its ability to interact with a wide range of biological targets. The presence of an iodine atom at the 4-position offers a reactive handle for introducing diverse chemical moieties through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological efficacy. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen facilitates controlled reactions and can be readily removed under acidic conditions when required.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemicals, with a focus on fungicides targeting the succinate dehydrogenase (SDH) enzyme.
Data Presentation
Table 1: Synthesis and Yield of this compound
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-iodo-1H-pyrazole | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane, Room Temperature, overnight | This compound | 78.5 | [1][2] |
Table 2: Fungicidal Activity of Novel Pyrazole Carboxamide Derivatives
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| 8j | Alternaria solani | 3.06 | [3] |
| 7h | Sclerotinia sclerotiorum | 7.80 | [4] |
| 5e | Rhizoctonia solani | 0.06 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the N-protection of 4-iodo-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
4-iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-hexane
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.[1][2]
-
Stir the reaction mixture overnight at room temperature.[1][2]
-
Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized water.[1][2]
-
Dry the organic layer with anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.[1][2]
-
Purify the crude product by recrystallization from n-hexane to obtain this compound as white crystals.[1][2]
Protocol 2: Synthesis of a 4-Alkynylpyrazole Intermediate via Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a protected 4-iodopyrazole with a terminal alkyne, a key step in the synthesis of various potential agrochemicals.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) and the terminal alkyne (1.2 equivalents) in a mixture of triethylamine and DMF, add Pd(PPh₃)₂Cl₂ (e.g., 2 mol%) and CuI (e.g., 4 mol%).
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired 4-alkynylpyrazole derivative.
Protocol 3: Synthesis of a Pyrazole Carboxamide Fungicide Candidate
This protocol describes the conversion of a pyrazole carboxylic acid (which can be obtained from the corresponding 4-substituted pyrazole intermediate) to a pyrazole carboxamide, a common toxophore in SDHI fungicides.
Materials:
-
4-substituted-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Substituted aniline
-
Triethylamine or pyridine
-
Anhydrous tetrahydrofuran (THF) or dichloromethane
Procedure:
-
Acid Chloride Formation: Convert the 4-substituted-1H-pyrazole-3-carboxylic acid to the corresponding acid chloride by reacting it with an excess of thionyl chloride or oxalyl chloride, often with a catalytic amount of DMF. Remove the excess chlorinating agent under reduced pressure.
-
Amide Formation: Dissolve the resulting pyrazole acid chloride in an anhydrous solvent like THF or dichloromethane.
-
In a separate flask, dissolve the desired substituted aniline (1 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final pyrazole carboxamide.
Mandatory Visualization
Caption: Synthetic workflow for a potential pyrazole carboxamide fungicide.
References
Large-Scale Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: Application Notes and Protocols
Introduction
Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure incorporates a pyrazole ring, a common motif in bioactive molecules, functionalized with an iodine atom that allows for further chemical modifications such as cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in multi-step syntheses. This document provides detailed application notes and protocols for the large-scale synthesis of this important intermediate, targeting researchers, scientists, and professionals in drug development.
Application Notes
The synthesis of this compound on a large scale primarily involves the protection of the commercially available 4-iodo-1H-pyrazole with di-tert-butyl dicarbonate ((Boc)₂O). While the reaction is generally straightforward, several factors must be considered for a safe, efficient, and scalable process.
Choice of Reaction Conditions:
The selection of base and solvent is critical for optimizing the reaction. Triethylamine (Et₃N) is a commonly used base in conjunction with solvents like tetrahydrofuran (THF) or dichloromethane (DCM). For large-scale operations, the choice of solvent should consider factors such as cost, safety (flammability, toxicity), and ease of removal. DCM is an effective solvent but is associated with environmental and health concerns. THF is a viable alternative. Greener protocols employing polyethylene glycol (PEG)-400 as a recyclable solvent and N,N-diisopropylethylamine (DIPEA) as a base with a catalytic amount of 4-dimethylaminopyridine (DMAP) have also been reported, offering a more environmentally friendly option.
Scale-Up Considerations:
The reaction of di-tert-butyl dicarbonate with amines is exothermic and can lead to a rapid increase in temperature if not properly controlled. On a large scale, this exotherm can pose a significant safety risk. Therefore, slow, portion-wise or dropwise addition of the (Boc)₂O is crucial, along with efficient cooling and temperature monitoring. The use of a jacketed reactor is highly recommended for maintaining a consistent reaction temperature.
Work-up and Purification:
The work-up procedure typically involves an aqueous wash to remove the base and any water-soluble byproducts. For large-scale synthesis, purification by column chromatography is often impractical and costly. Crystallization is the preferred method for obtaining the final product in high purity. N-hexane has been reported as a suitable solvent for recrystallization, yielding the product as a white crystalline solid.[1] Careful optimization of the crystallization conditions, including solvent volume, cooling rate, and agitation, is necessary to maximize yield and purity.
Safety Precautions:
Di-tert-butyl dicarbonate is a flammable solid and is toxic if inhaled.[1] Appropriate personal protective equipment (PPE), including respiratory protection, gloves, and eye protection, must be worn when handling this reagent. The reaction should be conducted in a well-ventilated area, and precautions should be taken to avoid ignition sources.
Data Presentation
The following tables summarize quantitative data from representative synthetic protocols.
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Starting Material (Scale) | Reagents | Solvent | Reaction Time | Yield (%) | Purification Method | Reference |
| 4-iodo-1H-pyrazole (20 mmol) | (Boc)₂O (22 mmol), Et₃N (30 mmol) | THF (60 mL) | 2 hours | 100% (crude) | Not specified | [2] |
| 4-iodo-1H-pyrazole (0.052 mol) | (Boc)₂O (1.2 equiv), Et₃N (1.5 equiv) | Dichloromethane (50 mL) | Overnight | 78.5% | Recrystallization (n-hexane) | [1] |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁IN₂O₂ | [2] |
| Molecular Weight | 294.09 g/mol | [2] |
| Melting Point | 72-74 °C | [1] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 1.57 (s, 9H, 3×CH₃), 7.89 (d, J=0.6 Hz, 1H, Ar-H), 8.46 (d, J=0.6 Hz, 1H, Ar-H) | [1] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 27.9, 63.8, 86.0, 135.9, 146.4, 148.8 | [1] |
Experimental Protocols
The following protocol is a detailed methodology for the large-scale synthesis of this compound based on established procedures.
Protocol 1: Large-Scale Synthesis using Triethylamine in Dichloromethane
Materials:
-
4-iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-hexane
Equipment:
-
Large, jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling system for the reactor jacket
-
Large separatory funnel
-
Rotary evaporator
-
Crystallization vessel with stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
Reaction Setup: In a clean and dry jacketed reactor, charge 4-iodo-1H-pyrazole (1.0 equiv) and dichloromethane (approx. 10 volumes relative to the pyrazole).
-
Addition of Base: Begin stirring the mixture and cool the reactor contents to 0-5 °C using the cooling system. Add triethylamine (1.5 equiv) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate (1.2 equiv) in dichloromethane (approx. 2 volumes) to the reaction mixture via the addition funnel over a period of 1-2 hours. Carefully monitor the internal temperature and maintain it at 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to 10-15 °C. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (approx. 5 volumes). Stir for 15-30 minutes.
-
Extraction: Transfer the mixture to a large separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Recrystallization: Transfer the crude product to a crystallization vessel. Add a minimal amount of hot n-hexane to dissolve the solid. Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold n-hexane, and dry under vacuum at a temperature not exceeding 40 °C to a constant weight.
Visualizations
Caption: Workflow for Large-Scale Synthesis.
Caption: Reaction Pathway for Boc Protection.
References
Application Notes and Protocols: Deprotection of the Boc Group from tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butoxycarbonyl (Boc) group from tert-butyl 4-iodo-1H-pyrazole-1-carboxylate to yield 4-iodo-1H-pyrazole. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, while considering the stability of the iodo-substituent and other functional groups present in the molecule.
Introduction
The Boc protecting group is widely utilized in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. For heteroaromatic compounds like pyrazoles, the Boc group effectively protects the ring nitrogen, enabling regioselective functionalization. The subsequent deprotection is a crucial step in multi-step synthetic sequences. This document outlines common and effective methods for the deprotection of this compound, a key intermediate in the synthesis of various biologically active molecules.
Deprotection Methodologies
Several methods are available for the removal of the Boc group from pyrazoles. The most common approaches involve acidic hydrolysis. Basic and reductive methods have also been reported, offering alternatives for substrates sensitive to strong acids.
1. Acidic Deprotection: This is the most prevalent method for Boc group removal. Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are highly effective. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.
2. Basic Deprotection: While less common for Boc groups, certain N-Boc protected heterocycles, including pyrazoles, can be deprotected under basic conditions. Reagents such as sodium carbonate can be employed. This method is advantageous when acid-labile functional groups are present in the molecule.
3. Reductive Deprotection: A notable method for the selective deprotection of N-Boc on imidazoles and pyrazoles involves the use of sodium borohydride (NaBH₄) in ethanol. This approach offers excellent chemoselectivity, leaving other protecting groups and sensitive functionalities intact.[1]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes various reaction conditions for the deprotection of the Boc group from pyrazole derivatives. It is important to note that specific quantitative data for this compound is not extensively reported in the literature; therefore, the data presented is based on general protocols for Boc deprotection of pyrazoles and other N-Boc protected compounds.
| Method | Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Reported Yield (%) | Notes |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 30 min - 2 h | High (General) | Standard and efficient method. Requires careful handling of corrosive TFA. |
| Acidic | 4M HCl in Dioxane | Dioxane / Methanol | Room Temp. | 1 - 16 h | High (General) | Product is typically isolated as the hydrochloride salt. |
| Basic | Sodium Carbonate (Na₂CO₃) | 1,2-Dimethoxyethane (DME) | Reflux | Not Specified | High (General for N-Boc heterocycles) | Suitable for acid-sensitive substrates. |
| Reductive | Sodium Borohydride (NaBH₄) | Ethanol | Room Temp. | 5 h | 75 - 98 (For various pyrazoles)[1] | Highly selective for N-Boc pyrazoles.[1] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly effective method for Boc deprotection under strong acidic conditions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-iodo-1H-pyrazole.
-
Purify the product by column chromatography on silica gel or recrystallization if necessary.
Protocol 2: Deprotection using 4M HCl in Dioxane
This protocol provides an alternative acidic deprotection method, often resulting in the precipitation of the product as its hydrochloride salt.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a stirred solution or suspension of this compound (1.0 equiv) in a minimal amount of methanol or dioxane, add 4M HCl in dioxane (5-10 equiv).
-
Stir the mixture at room temperature for 1 to 16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to induce precipitation of the hydrochloride salt, then collect the solid by filtration.
-
To obtain the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Protocol 3: Selective Deprotection using Sodium Borohydride (NaBH₄) in Ethanol
This protocol is based on a reported method for the selective deprotection of N-Boc pyrazoles and is suitable for substrates with other sensitive functional groups.[1]
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Ethanol (95% or dry)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol (95% or dry) in a round-bottom flask.
-
Add sodium borohydride (1.5 - 3.0 equiv) portion-wise to the stirred solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for approximately 5 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-iodo-1H-pyrazole by column chromatography on silica gel if necessary.
Visualizations
References
Functionalization of the Pyrazole Core via tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyrazole core utilizing the versatile building block, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. The methodologies outlined herein are indispensable for the synthesis of diverse pyrazole derivatives, a scaffold of significant interest in medicinal chemistry and materials science.
Introduction
The pyrazole moiety is a prominent heterocyclic scaffold found in numerous biologically active compounds and functional materials. The ability to selectively functionalize the pyrazole ring is crucial for the development of novel chemical entities with desired pharmacological or material properties. This compound serves as an excellent precursor for such functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The tert-butoxycarbonyl (Boc) group provides protection for the pyrazole nitrogen, enhancing its stability and preventing interference in catalytic cycles, while the iodo group at the 4-position offers a reactive handle for the introduction of various substituents. This document details the synthesis of this key intermediate, its application in several common cross-coupling reactions, and the subsequent deprotection of the pyrazole nitrogen.
Synthesis of this compound
The synthesis of this compound is a straightforward procedure involving the protection of the commercially available 4-iodopyrazole with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol
To a solution of 4-iodopyrazole (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), triethylamine (Et₃N, 1.5 equivalents) is added at room temperature. Di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) is then added portion-wise, and the reaction mixture is stirred overnight.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with deionized water. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from n-hexane to afford this compound as a white solid.[1][2]
Reaction Workflow
Cross-Coupling Reactions for Functionalization
This compound is an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds at the 4-position of the pyrazole ring.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
In a reaction vessel, this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equivalents) with a suitable ligand like SPhos (0.04-0.10 equivalents), and a base, typically K₂CO₃ (2.0-3.0 equivalents), are combined in a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[3] The vessel is sealed, and the mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes. The reaction is then heated to 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[3]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 80-90 |
| 3 | 3-Thienylboronic acid | XPhos Pd G2 (2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 8 | 75-85 |
| 4 | 4-Vinylphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DME/H₂O | 90 | 10 | 70-80 |
Yields are representative and may vary depending on the specific reaction conditions and substrate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 4-alkynylpyrazoles, which are valuable intermediates for further transformations.
To a solution of this compound (1.0 equivalent) and a terminal alkyne (1.2 equivalents) in a suitable solvent like dry THF or triethylamine, a palladium catalyst such as PdCl₂(PPh₃)₂ (2 mol%) and a copper(I) co-catalyst, typically CuI (1-4 mol%), are added.[4] The reaction mixture is flushed with an inert gas and stirred at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[1]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2.5) | THF | RT | 65-75 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (2) | Et₃N (3) | DMF | 40 | 70-80 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (2.5) | THF | RT | 60-70 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2), PPh₃ (4) | CuI (2) | DBU (2) | Acetonitrile | 50 | 55-65 |
Yields are representative and may vary depending on the specific reaction conditions and substrate.
Heck Coupling
The Heck-Mizoroki reaction facilitates the formation of a C-C bond between the 4-position of the pyrazole and an alkene, leading to 4-vinylpyrazole derivatives.
In a reaction vessel, this compound (1.0 equivalent), an alkene (1.2-5.0 equivalents), a palladium catalyst like Pd(OAc)₂ (1-10 mol%), a ligand such as P(OEt)₃ (4-20 mol%), and a base (e.g., Et₃N or K₂CO₃) are combined in a suitable solvent like DMF or acetonitrile. The mixture is heated under an inert atmosphere. While the Boc-protected pyrazole has been noted as potentially unfavorable for this reaction, conditions can be optimized.[5] For similar trityl-protected 4-iodopyrazoles, reaction temperatures range from 80-120 °C with reaction times of several hours.[5] After cooling, the reaction is worked up by dilution with water and extraction with an organic solvent. The product is purified by column chromatography.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (1.2) | DMF | 100 | ~95 |
| 2 | tert-Butyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (1.2) | DMF | 100 | ~90 |
| 3 | Methyl vinyl ketone | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N (1.2) | DMF | 100 | ~85 |
| 4 | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (1.2) | DMF | 120 | ~44 |
Yields are based on reactions with N-trityl-4-iodopyrazole and may require optimization for the N-Boc analog.[5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the synthesis of 4-aminopyrazole derivatives.
For amines lacking a β-hydrogen, a palladium-catalyzed protocol is often employed. This compound (1.0 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst such as Pd(dba)₂ (5-10 mol%), a bulky phosphine ligand like tBuDavePhos (10-20 mol%), and a strong base like KOtBu (2.0 equivalents) are combined in an anhydrous, degassed solvent (e.g., xylene or toluene) under an inert atmosphere.[6][7] The mixture is heated at 90-120 °C until the starting material is consumed. For amines possessing a β-hydrogen, a copper-catalyzed system is often more effective.[7] In this case, CuI (20 mol%) is used as the catalyst with a ligand such as 2-isobutyrylcyclohexanone (40 mol%) in a solvent like DMF at 100-120 °C.[6][7] The workup involves cooling, dilution with an organic solvent and water, and filtration through Celite to remove metal salts, followed by extraction and purification.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine (Pd-cat.) | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2) | Xylene | 90 | ~67 |
| 2 | Adamantylamine (Pd-cat.) | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu (2) | Xylene | 90 | ~90 |
| 3 | Allylamine (Cu-cat.) | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2) | DMF | 100 | ~72 |
| 4 | Pyrrolidine (Cu-cat.) | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2) | DMF | 100 | ~43 |
Yields are based on reactions with N-trityl-4-halopyrazoles and may require optimization for the N-Boc analog.[6][7]
Deprotection of the N-Boc Group
The final step in the synthesis of many functionalized pyrazoles is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocols
The N-Boc protected pyrazole is dissolved in an anhydrous solvent such as dichloromethane (DCM) (0.1-0.5 M) and cooled to 0 °C in an ice bath.[8][9] Trifluoroacetic acid (TFA) is added slowly, typically to a final concentration of 20-50% (v/v).[8] The reaction is allowed to warm to room temperature and stirred for 30 minutes to a few hours, with progress monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is redissolved in an organic solvent and washed with a saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a brine wash. The organic layer is dried and concentrated to yield the deprotected pyrazole.[9]
The N-Boc protected pyrazole is dissolved in anhydrous 1,4-dioxane. A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for 2-16 hours.[1] The formation of a precipitate may be observed. The solvent is removed in vacuo to yield the hydrochloride salt of the deprotected pyrazole.
Deprotection Workflow
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a wide array of functionalized pyrazoles. The protocols and data presented in this document provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to effectively utilize this building block in their research endeavors. The straightforward synthesis, coupled with its reactivity in numerous cross-coupling reactions, makes it an essential tool for the rapid generation of diverse pyrazole libraries for various applications.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. benchchem.com [benchchem.com]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: I am experiencing a low yield in my synthesis. What are the potential causes and how can I improve it?
Answer: Low yields can be attributed to several factors, from reagent quality to reaction conditions. Here are some common causes and solutions:
-
Suboptimal Iodinating Agent: The reactivity of the iodinating agent is critical. For the iodination of the pyrazole ring, which is an electrophilic substitution, a sufficiently electrophilic iodine source is necessary.
-
Solution: While molecular iodine (I₂) can be used, more reactive agents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) may provide better yields, especially if the pyrazole ring is deactivated by electron-withdrawing groups.[1] The use of an oxidizing agent like hydrogen peroxide or potassium iodate (KIO₃) in the presence of an iodine source can generate a more potent iodinating species in situ.[2][3]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Inadequate Base: In some protocols, a base is crucial to neutralize the acid generated during the reaction (e.g., HCl when using ICl), which can otherwise lead to side reactions or decomposition of the product.[6]
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.
-
Solution: Optimize the workup procedure. Ensure the pH is appropriate during aqueous washes to minimize the product's solubility in the aqueous layer. During purification by column chromatography, select an appropriate solvent system to ensure good separation and minimize product loss on the column.
-
Question 2: My final product is contaminated with isomers (e.g., 5-iodopyrazole) and/or di-iodinated products. How can I improve the regioselectivity for the 4-position?
Answer: Achieving high regioselectivity is a common challenge in pyrazole chemistry. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.[8][9] However, other isomers can form under certain conditions.
-
Steric Hindrance: The presence of a bulky protecting group at the N-1 position, such as the tert-butoxycarbonyl (Boc) group, generally directs iodination to the 4-position by sterically hindering the 5-position.
-
Reaction Conditions: The choice of iodinating agent and reaction conditions can influence regioselectivity.
-
Solution: Milder iodinating agents and controlled temperatures are less likely to lead to over-iodination. Using a stoichiometric amount of the iodinating agent relative to the pyrazole can help prevent the formation of di-iodinated products.[4]
-
-
Reaction Pathway: The order of the reaction steps matters. Typically, the Boc protection of 1H-pyrazole is performed first, followed by iodination. Alternatively, 4-iodo-1H-pyrazole can be synthesized and then protected with the Boc group.[7][10] The latter approach ensures the iodine is at the desired position.
Question 3: I am having difficulty purifying the final product. What are the recommended purification methods?
Answer: Purification can be challenging, especially if impurities have similar polarities to the product.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. A suitable solvent system should be determined through small-scale trials. Recrystallization from n-hexane has been reported to yield the product as white crystals.[10]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is the method of choice.[1]
-
Solution: A careful selection of the eluent system is crucial. A gradual increase in the polarity of the eluent can help separate compounds with close Rf values.[1]
-
-
Acid-Base Extraction: If your product is contaminated with basic or acidic impurities, an acid-base wash during the workup can be an effective preliminary purification step.[1]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N-H of the pyrazole before iodination?
A1: While direct iodination of N-H pyrazoles is possible, N-protection with a group like Boc (tert-butyloxycarbonyl) is highly recommended for several reasons:[1]
-
Improved Solubility: The Boc-protected pyrazole often has better solubility in organic solvents used for the reaction.
-
Controlled Reactivity: The Boc group can modulate the reactivity of the pyrazole ring.
-
Prevention of Side Reactions: The N-H proton is acidic and can interfere with certain reagents, especially in reactions involving organometallics.[1]
Q2: What is the most common method for introducing the Boc protecting group onto the pyrazole nitrogen?
A2: The most common method is the reaction of the N-H pyrazole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[7]
-
Typical Conditions: The reaction is often carried out at room temperature in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N).[7][10]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.
-
Procedure: A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material. The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is progressing. For more quantitative analysis, HPLC can be used.[4][5]
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound and Related Compounds
| Starting Material | Iodinating Agent/Reagents | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 4-iodo-1H-pyrazole | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane | Room Temp. | Overnight | 78.5% | [10] |
| 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | Iodine monochloride (ICl) | Lithium carbonate | Dichloromethane | Room Temp. | Not specified | up to 95% | [6] |
| Pyrazole | Iodine / Hydrogen Peroxide | None | Water | Room Temp. | < 1 - 72 h | 63 - 100% | [3][11] |
| 1-aryl-3-CF₃-1H-pyrazole | n-Butyllithium, then Iodine | None | THF | -78 °C to Room Temp. | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: Two-Step Synthesis from 1H-Pyrazole
This protocol involves the Boc protection of 1H-pyrazole followed by iodination.
Step 1: Synthesis of tert-butyl 1H-pyrazole-1-carboxylate
-
To a solution of 1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.[10]
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane solution with a saturated sodium bicarbonate solution and then with deionized water.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 1H-pyrazole-1-carboxylate.[10]
Step 2: Synthesis of this compound
This step would typically involve an electrophilic iodination of the product from Step 1. A general procedure using NIS is described below, which may require optimization.
-
Dissolve tert-butyl 1H-pyrazole-1-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) (1.0-1.2 equivalents) to the solution.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: One-Step Boc Protection of 4-iodo-1H-pyrazole
This protocol starts from commercially available or pre-synthesized 4-iodo-1H-pyrazole.
-
Dissolve 4-iodo-1H-pyrazole (1 equivalent) in tetrahydrofuran (THF).[7]
-
Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature.[7]
-
Stir the reaction for 2 hours.[7]
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from n-hexane to yield this compound as a white solid.[10]
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing the yield of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 8. Unit 4 Pyrazole | PDF [slideshare.net]
- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate by recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: The recommended solvent for recrystallizing this compound is n-hexane. This has been shown to effectively yield the compound as white crystals.[1][2]
Q2: What is the expected appearance and melting point of the purified compound?
A2: Purified this compound should appear as white crystals.[1][2] The expected melting point is in the range of 72-74 °C.
Q3: What is a typical yield for the recrystallization of this compound?
A3: A yield of approximately 78.5% has been reported for the purification of this compound by recrystallization from n-hexane.[1][2]
Q4: My compound has a yellowish tint after recrystallization. What could be the cause?
A4: A yellowish tint may indicate the presence of impurities. While the pure compound is white, residual starting materials or byproducts from the synthesis could impart color. If the melting point is below the expected 72-74 °C range, a second recrystallization may be necessary. In some cases, a silica plug filtration prior to recrystallization can help remove baseline impurities.
Q5: I am not getting any crystals to form upon cooling. What should I do?
A5: If crystals do not form, your solution may be too dilute. You can try to induce crystallization by:
-
Concentrating the solution: Gently heat the solution to evaporate some of the n-hexane and then allow it to cool again.
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystals, add a single seed crystal to the cooled solution to initiate crystallization.
-
Cooling to a lower temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Solution is too dilute.- Cooling is too rapid. | - Concentrate the solution by evaporating some solvent.- Allow the solution to cool slowly to room temperature before placing it in a cold bath. |
| Oiling Out (Formation of an oil instead of crystals) | - The compound is precipitating too quickly from a supersaturated solution.- The boiling point of the solvent is too high for the melting point of the compound. | - Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Add a small amount of a co-solvent in which the compound is more soluble to the hot solution, then cool slowly. |
| Crystals are colored or appear impure | - Incomplete removal of impurities from the crude product.- Co-precipitation of impurities. | - Ensure the crude material is as pure as possible before recrystallization.- Consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel.- Perform a second recrystallization. |
| Low Recovery/Yield | - Using too much solvent.- Incomplete precipitation.- Filtering the solution while it is too warm. | - Use the minimum amount of hot n-hexane required to dissolve the solid.- Cool the solution thoroughly in an ice bath before filtration to maximize crystal recovery.- Ensure the solution has cooled to room temperature or below before filtering. |
Data Presentation
Table 1: Physical and Purification Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₁IN₂O₂ | [3] |
| Molecular Weight | 294.09 g/mol | [3] |
| Appearance | White Crystalline Solid | [1][2] |
| Melting Point | 72-74 °C | [1] |
| Recrystallization Solvent | n-Hexane | [1][2] |
| Reported Yield | 78.5% | [1][2] |
Experimental Protocols
Recrystallization of this compound from n-Hexane
This protocol is based on established procedures for the purification of this compound.
Materials:
-
Crude this compound
-
n-Hexane
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Condenser (optional, but recommended)
-
Filter paper
-
Büchner funnel and flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of n-hexane.
-
Heating: Gently heat the mixture with stirring. Add small portions of n-hexane until the solid completely dissolves at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of white crystals should be observed. To maximize the yield, the flask can then be placed in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white crystalline solid.
Visualizations
Caption: Recrystallization workflow for this compound.
References
Technical Support Center: Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: I am observing a low yield of the final product. What are the potential causes and how can I improve it?
Answer: Low yields can originate from either the iodination of the pyrazole ring or the subsequent N-Boc protection step.
-
Inefficient Iodination: The choice of iodinating agent and reaction conditions are critical. For electron-deficient pyrazoles, molecular iodine (I₂) alone may be insufficient. Consider using a more reactive iodinating system.[1]
-
Suboptimal Boc Protection: Incomplete reaction or degradation of the product can lead to lower yields. Ensure anhydrous conditions and appropriate base selection.
Troubleshooting Steps:
-
Analyze the Iodination Step:
-
Choice of Reagent: If using I₂, consider adding an oxidizing agent like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide to generate a more potent iodinating species in situ.[1] N-Iodosuccinimide (NIS) in the presence of an acid such as trifluoroacetic acid (TFA) is also an effective alternative for less reactive pyrazoles.[1]
-
Reaction Conditions: For less reactive substrates, increasing the reaction temperature may be necessary.[1]
-
-
Optimize the Boc Protection Step:
-
Reagent Stoichiometry: Use a slight excess (1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O).[2]
-
Base Selection: Triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) can be used as a base. DMAP is a more potent catalyst.[3]
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used solvents.[2][4]
-
Question 2: My product is contaminated with isomeric impurities. How can I improve the regioselectivity for the 4-position?
Answer: Electrophilic iodination of the pyrazole ring typically occurs at the C4 position, but side reactions can lead to the formation of other isomers.
-
Steric Hindrance: The presence of bulky substituents at the N-1 or C-5 positions can favor iodination at the C4 position by sterically hindering attack at other sites.[1]
-
Reaction Control: The choice of iodinating agent and reaction conditions can influence the regioselectivity. The I₂/CAN system has demonstrated high regioselectivity for the 4-position in the synthesis of some pyrazole derivatives.[1] For exclusive synthesis of 5-iodo pyrazole derivatives, a method involving n-butyllithium and molecular iodine can be employed.[5][6]
Question 3: I am observing the formation of di-iodinated or other unexpected byproducts. What could be the cause?
Answer: The formation of multiple iodinated species or other byproducts is often a result of overly harsh reaction conditions or incorrect stoichiometry.
-
Over-iodination: This occurs when an excess of the iodinating agent is used or the reaction is allowed to proceed for too long.[1] To mitigate this, carefully control the stoichiometry of the iodinating agent and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
N,N-di-Boc derivatives: During the Boc protection step, the formation of N,N-di-Boc derivatives is a possible side reaction, though some studies have not observed this.[3] Using the correct stoichiometry of (Boc)₂O can help avoid this.
-
Azo bond formation: In some cases, using an excess of nitrogen triiodide can lead to the formation of azo-bonded pyrazole derivatives.[7]
Frequently Asked Questions (FAQs)
Q1: Is N-protection of the pyrazole ring necessary before iodination?
A1: No, direct iodination of N-H pyrazoles is possible.[1] However, if the synthesis involves organometallic intermediates, N-protection is mandatory as the acidic N-H proton would be deprotonated.[1]
Q2: What are common protecting groups for the pyrazole nitrogen other than Boc?
A2: Besides tert-butyloxycarbonyl (Boc), another common protecting group for pyrazoles is ethoxyethyl (EtOEt).[1]
Q3: Can the Boc group be unintentionally cleaved during subsequent reaction steps?
A3: The Boc group is stable under basic conditions but is labile to acid.[8] Strong acidic conditions, such as those using trifluoroacetic acid or hydrochloric acid, will cleave the Boc group.[8]
Q4: What are some common methods for monitoring the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the disappearance of starting materials and the appearance of the product.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis.[2]
Quantitative Data
Table 1: Comparison of Iodination Methods for Pyrazoles
| Iodinating Agent/System | Solvent | Temperature | Time | Yield | Regioselectivity | Reference |
| I₂ / Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | [5][6] |
| N-Iodosuccinimide (NIS) / Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | < 16 h | Good | C4 | [5] |
| KIO₃ / (PhSe)₂ | Acidic Media | - | - | Good | C4 | [5] |
| n-BuLi / I₂ | THF | -78 °C to RT | - | 65 - 89% | C5 | [5][6] |
| I₂ / NaI / K₂CO₃ | aq. EtOH | 20–25 °C | - | 75–90% | - | [9] |
Table 2: Conditions for N-Boc Protection of 4-Iodopyrazole
| Base | Solvent | Temperature | Time | Yield | Reference |
| Triethylamine (Et₃N) | THF | Room Temp. | 2 hours | 100% | [4] |
| Triethylamine (Et₃N) | Dichloromethane | Room Temp. | Overnight | 78.5% | [2] |
| DIPEA / DMAP | Dichloromethane | 0 °C to Room Temp. | 2 hours | - | [3] |
Experimental Protocols
Synthesis of this compound
This is a two-step synthesis:
Step 1: Iodination of 1H-pyrazole to 4-iodo-1H-pyrazole
-
Method using I₂/CAN: To a solution of 1-aryl-3-CF₃-pyrazole (1.0 mmol) and iodine (I₂) (1.1 mmol) in acetonitrile (5 mL), a solution of ceric ammonium nitrate (CAN) (1.2 mmol) in acetonitrile (5 mL) is added. The mixture is heated to 80 °C and monitored by TLC. After completion, the reaction is cooled, diluted with dichloromethane, and washed with saturated aqueous Na₂S₂O₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.[1]
Step 2: N-Boc Protection of 4-iodo-1H-pyrazole
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, Di-tert-butyl dicarbonate (1.2 equivalents) is added at room temperature and stirred overnight. The dichloromethane is washed with saturated NaHCO₃ solution and then with deionized water. The organic layer is dried with anhydrous Na₂SO₄ and evaporated under reduced pressure. The product can be purified by recrystallization from n-hexane.[2]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. japsonline.com [japsonline.com]
- 4. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing de-iodination of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in coupling reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 4-iodo-1H-pyrazole-1-carboxylate in coupling reactions. The primary focus is on preventing the common side reaction of de-iodination (hydrodehalogenation), which leads to the formation of the undesired byproduct, tert-butyl 1H-pyrazole-1-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is de-iodination and why is it a problem in my coupling reaction?
A1: De-iodination, also known as hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on your this compound is replaced by a hydrogen atom.[1][2] This leads to the formation of a byproduct, reducing the yield of your desired coupled product and complicating purification. This issue is particularly prevalent in Suzuki-Miyaura couplings.[3]
Q2: Why is this compound prone to de-iodination?
A2: The carbon-iodine bond is weaker compared to carbon-bromine or carbon-chlorine bonds, which facilitates faster oxidative addition to the palladium catalyst.[3] However, this enhanced reactivity can also increase the likelihood of side reactions like de-iodination, especially with electron-rich heteroaryl iodides.[3][4]
Q3: Are there alternative substrates I can use to avoid de-iodination?
A3: Yes, if synthetically feasible, using the corresponding tert-butyl 4-bromo-1H-pyrazole-1-carboxylate is often a more reliable option, particularly for Suzuki-Miyaura reactions, as it is less prone to dehalogenation.[3] While less reactive, it can lead to higher yields of the desired product.[3]
Q4: How does the N-Boc protecting group affect the reaction?
A4: Protecting the pyrazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can be beneficial. For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the nitrogen can significantly suppress dehalogenation.[4]
Troubleshooting Guide: Preventing De-iodination
This guide provides specific troubleshooting advice for common coupling reactions involving this compound.
Issue 1: Low yield of coupled product and significant de-iodination in Suzuki-Miyaura Coupling.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Base | Strong bases like potassium tert-butoxide (KOtBu) can accelerate de-iodination.[1] Switch to a milder base such as potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or potassium phosphate (K3PO4).[4][5] |
| Suboptimal Ligand | The choice of phosphine ligand is crucial. Use bulky, electron-rich ligands like SPhos, XPhos, or other Buchwald ligands.[6] These ligands can promote the desired reductive elimination over de-iodination. |
| High Reaction Temperature | Elevated temperatures can favor the de-iodination pathway. Attempt the reaction at a lower temperature (e.g., 37-70°C) for a longer duration.[7] |
| Solvent Effects | Alcohol solvents can act as a hydride source, leading to de-iodination.[1][2] If using a solvent mixture containing an alcohol, consider switching to an alternative like dioxane/water or THF. |
| Oxygen Contamination | While de-iodination is the primary concern, oxygen can lead to homo-coupling of the boronic acid. Ensure all solvents and reagents are thoroughly degassed.[4] |
Issue 2: De-iodination as a side reaction in Sonogashira Coupling.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction Conditions | While generally less prone to de-iodination than Suzuki couplings, it can still occur.[3] Ensure the reaction is run under strictly anaerobic conditions. |
| Copper Co-catalyst | The copper(I) co-catalyst can sometimes promote side reactions, including alkyne homo-coupling (Glaser coupling).[4][8] Consider using a "copper-free" Sonogashira protocol. |
| Base Selection | An amine base like triethylamine is commonly used. Ensure it is dry and of high purity. |
Issue 3: Poor yields in Buchwald-Hartwig Amination due to de-iodination.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst System | The choice of palladium catalyst and ligand is critical. For amines lacking β-hydrogens, a palladium catalyst with a ligand like tBuDavePhos may be effective.[9] For amines with β-hydrogens, a copper-catalyzed system might provide better results and circumvent the de-iodination issue sometimes seen with palladium.[3][9] |
| Base and Temperature | As with other couplings, a strong base and high temperature can promote de-iodination. Screen different bases and consider running the reaction at the lowest effective temperature. |
Experimental Protocols
The following are generalized protocols that can be adapted for coupling reactions with this compound. Optimization may be required for specific substrates.
Optimized Suzuki-Miyaura Coupling Protocol
This protocol is designed to minimize de-iodination.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(PPh₃)₄ or a suitable Pd(II) precatalyst with a bulky, electron-rich phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and water (degassed)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 equiv) and the arylboronic acid (1.1-1.5 equiv).
-
Add the palladium catalyst (2-5 mol%) and the base (2.0-2.5 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Stir the mixture at a lower temperature (e.g., 80-90°C) and monitor the reaction by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Copper-Free Sonogashira Coupling Protocol
This protocol avoids the use of a copper co-catalyst.
Materials:
-
This compound
-
Terminal alkyne
-
PdCl₂(PPh₃)₂ or a similar palladium catalyst
-
Triethylamine (as both base and solvent) or another suitable amine base in a solvent like THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add this compound (1.0 equiv) and the palladium catalyst (2-5 mol%).
-
Flush the flask with an inert gas.
-
Add triethylamine followed by the terminal alkyne (1.2 equiv).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C).[3]
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visual Guides
De-iodination Mechanism in Palladium-Catalyzed Cross-Coupling
Caption: Proposed mechanism for the de-iodination side reaction.
Troubleshooting Workflow for Low Coupling Yield
Caption: Decision tree for troubleshooting low yields due to de-iodination.
References
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Regioselectivity in the Iodination of 1H-Pyrazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the regioselective iodination of 1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of iodinated pyrazoles in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired 4-iodopyrazole. What are the potential causes and solutions?
Answer: Low yields in 4-iodopyrazole synthesis can be attributed to several factors, including suboptimal reagents, inappropriate reaction conditions, or low reactivity of the pyrazole substrate.
-
Suboptimal Iodinating Agent: For less reactive, electron-deficient pyrazoles, molecular iodine (I₂) alone may not be electrophilic enough. Consider using a more reactive iodine source or an activating agent. N-Iodosuccinimide (NIS), particularly in the presence of an acid like trifluoroacetic acid (TFA), is often more effective for these substrates.[1] Alternatively, generating a more potent iodinating species in situ using a combination of an iodide salt (e.g., KI or NaI) with an oxidant like ceric ammonium nitrate (CAN) or hydrogen peroxide (H₂O₂) can improve yields.[1]
-
Inappropriate Reaction Conditions: Temperature and solvent choice are critical. For less reactive pyrazoles, heating the reaction mixture may be necessary. For example, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is conducted at 80°C.[1] Solvents such as acetic acid, acetonitrile, or water are commonly used and should be chosen based on the solubility of the reactants and the specific protocol.[1]
-
Incomplete Reaction: If the reaction has not gone to completion, consider increasing the reaction time or temperature. For instance, in the iodination of 1-aryl-3-CF₃-pyrazoles with I₂/CAN, refluxing overnight was necessary for the complete consumption of the starting material.[2]
Question 2: I am observing the formation of the 5-iodo isomer as a side product. How can I improve the regioselectivity for the 4-position?
Answer: The C4 position of the 1H-pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[3] However, reaction conditions can influence regioselectivity.
-
Choice of Iodinating System: Most standard electrophilic iodination methods (I₂/oxidant, NIS) strongly favor the C4 position. If you are observing C5-iodination, it might be due to a competing reaction pathway.
-
Avoid Lithiation: A common method to exclusively obtain the 5-iodo isomer involves treatment with n-butyllithium (n-BuLi) followed by quenching with iodine.[4][5][6] This proceeds via deprotonation at the C5 position to form a lithium pyrazolide, which then reacts with iodine. Ensure that your reaction conditions are not basic enough to promote such a deprotonation pathway if C4-iodination is desired.
Question 3: My pyrazole substrate is unreactive under standard iodination conditions. What modifications can I try?
Answer: Pyrazoles with electron-withdrawing groups (e.g., -CF₃, -CN, -SO₂NH₂) are less nucleophilic and therefore more challenging to iodinate.
-
More Potent Reagents: As mentioned for low yields, employing a stronger iodinating system is the primary solution. The combination of NIS with a strong acid like TFA or triflic acid (CF₃SO₃H) is often effective for deactivating substrates.[1][7]
-
Increased Temperature: For sluggish reactions, increasing the temperature can significantly improve the reaction rate.[4][6][8] For example, the reaction of 1-aryl-3-CF₃-pyrazoles with I₂/CAN required reflux conditions to proceed to completion.[4][6]
Question 4: I am getting a complex mixture of products, and purification is difficult. What could be the issue?
Answer: A complex product mixture can arise from side reactions, such as iodination of other parts of the molecule or decomposition of the starting material or product.
-
Sensitive Functional Groups: If your substrate contains other electron-rich aromatic rings (e.g., a p-anisyl group), these may also undergo iodination.[4][6] In such cases, a milder iodinating agent or different reaction conditions may be necessary to achieve chemoselectivity. For substrates with acid-sensitive groups, methods employing neutral conditions, like the I₂/H₂O₂ system in water, are preferable.
-
Reaction Workup: Ensure proper quenching of excess iodine with a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite during the workup.[1][9] An appropriate aqueous wash (e.g., saturated sodium bicarbonate) can help remove acidic byproducts.[1]
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of 1H-pyrazole preferentially iodinated in electrophilic substitution reactions?
A1: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most electron-rich and sterically accessible site, making it the most favorable position for attack by an electrophile like an iodine species (I⁺).[3]
Q2: What are the most common and reliable methods for the synthesis of 4-iodopyrazole?
A2: Several reliable methods are widely used:
-
Iodine with an Oxidant: Using molecular iodine (I₂) with an oxidant such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃) is a common and effective approach. The I₂/H₂O₂ method in water is considered a "green" and efficient protocol.[1]
-
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent, often used with an acid catalyst like TFA for less reactive pyrazoles.[1]
-
Iodine Monochloride (ICl): ICl is another effective reagent, particularly for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.
Q3: How can I achieve iodination at the C5 position of the pyrazole ring?
A3: Direct electrophilic iodination at the C5 position is generally not favored. However, exclusive C5-iodination can be achieved by treating the pyrazole with n-butyllithium (n-BuLi) at low temperatures (e.g., -78°C) to generate a lithium pyrazolide intermediate. This intermediate is then trapped with elemental iodine to yield the 5-iodopyrazole.[4][5][6]
Q4: Are there any "green" methods for pyrazole iodination?
A4: Yes, a widely cited green procedure involves the use of molecular iodine and hydrogen peroxide in water.[8] This method is advantageous as it uses an environmentally benign solvent and produces water as the only byproduct.[9]
Data Presentation
Table 1: Comparison of Common Methods for the Regioselective Iodination of Pyrazoles
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | Green and practical method with water as the only byproduct.[9] |
| Iodine/CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile (MeCN) | Reflux | Overnight | ~81% | C4 | Effective for electron-deficient pyrazoles like 1-aryl-3-CF₃-pyrazoles.[4][6] |
| N-Iodosuccinimide (NIS) | NIS, Trifluoroacetic Acid (TFA) | Acetic Acid/TFA | 80°C | Overnight | ~71% | C4 | Suitable for substrates with functional groups sensitive to oxidative conditions.[3][4][5] |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-3,5-disubstituted pyrazoles.[9] |
| n-Butyllithium/Iodine | n-BuLi, I₂ | THF | -78°C to RT | - | 65 - 89% | C5 | Allows for the exclusive synthesis of 5-iodopyrazole derivatives.[9] |
Experimental Protocols
Method 1: Green Iodination using Iodine and Hydrogen Peroxide
This protocol is an environmentally benign approach for the synthesis of 4-iodopyrazoles.[4]
-
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
-
Procedure:
-
Suspend the pyrazole (1.0 eq) in water in a reaction vessel.
-
Add iodine (0.5 eq) to the stirred suspension.
-
Add 30% hydrogen peroxide (0.6 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench excess iodine by adding a 5% aqueous solution of sodium bisulfite.[9]
-
Isolate the product by filtration or extraction with a suitable organic solvent (e.g., ethyl acetate), depending on its physical properties.[1]
-
Purify the crude product by recrystallization or column chromatography if necessary.[4]
-
Method 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is suitable for pyrazoles that are less reactive or contain functional groups sensitive to strong oxidizing agents.[3]
-
Materials:
-
Pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Heat the resulting mixture overnight at 80°C.
-
Cool the solution to room temperature and dilute with dichloromethane (60 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and filter.
-
Remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.[1]
-
Method 3: C5-Iodination using n-Butyllithium and Iodine
This protocol allows for the specific iodination at the C5 position of the pyrazole ring.[9]
-
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole derivative (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.3 eq)
-
Iodine (I₂) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 eq) dropwise with vigorous stirring.
-
After stirring for 10 minutes at -78°C, add a solution of iodine (1.4 eq) in dry THF (3 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane (30 mL).
-
Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography.
-
Visualizations
Caption: General experimental workflow for the iodination of 1H-pyrazole.
Caption: Logical relationship governing the regioselectivity of pyrazole iodination.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Troubleshooting Sonogashira Coupling of 1-Boc-4-iodopyrazole
Welcome to the technical support center for the Sonogashira coupling of 1-Boc-4-iodopyrazole. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this specific cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira coupling reaction with 1-Boc-4-iodopyrazole is showing very low or no conversion. What are the first troubleshooting steps?
When encountering low or no product yield, a systematic approach is recommended.[1] Start by verifying the integrity of your reagents and the experimental setup. Key initial checkpoints include:
-
Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesirable side reactions like the homo-coupling of the alkyne (Glaser coupling).[1][2] Ensure that all solvents and reagents have been thoroughly degassed and that the reaction is maintained under a strictly anaerobic atmosphere (argon or nitrogen) throughout.[3]
-
Reagent Quality: Verify the purity and integrity of all starting materials, including the 1-Boc-4-iodopyrazole, the terminal alkyne, catalysts, base, and solvents.[4] Ensure solvents are anhydrous.[3]
-
Catalyst Activity: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture.[5] Using a freshly opened bottle of the catalyst or a pre-catalyst that readily forms the active species can be beneficial.[1] The formation of palladium black is an indicator of catalyst decomposition.
-
Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some substrate combinations may require gentle heating to facilitate the oxidative addition step, which can be rate-limiting.[3][6][7] A stepwise increase in temperature can be beneficial.[1]
Q2: I'm observing significant dehalogenation of my 1-Boc-4-iodopyrazole. What causes this and how can I minimize it?
Dehalogenation, or hydrodehalogenation, is a common side reaction with reactive heteroaryl halides like 4-iodopyrazole.[3][8] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the alkyne.[3]
Potential Causes & Solutions:
-
Hydrogen Source: Water is a common hydrogen source. Ensure all reagents and solvents are anhydrous.[3]
-
Base Selection: The choice of base can influence the rate of dehalogenation. In some cases, weaker bases may be preferable.[3]
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. Try running the reaction at the lowest effective temperature.
Q3: A major byproduct of my reaction is the homo-coupled alkyne (Glaser coupling). How can I prevent this?
The homo-coupling of terminal alkynes is a common side reaction, often promoted by the copper(I) co-catalyst and the presence of oxygen.[1][2]
Strategies to Minimize Homo-Coupling:
-
Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents to eliminate oxygen.[3]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homo-coupling side reaction.[9]
-
Copper-Free Conditions: Consider a "copper-free" Sonogashira protocol.[1] While the copper co-catalyst is crucial for the traditional Sonogashira cycle, it can be omitted in some cases to avoid Glaser coupling.[1]
-
Lowering Copper Iodide Amount: Reducing the amount of the copper(I) iodide co-catalyst may also help to suppress this side reaction.[9]
Q4: Could the 1-Boc protecting group be causing issues?
The Boc (tert-butyloxycarbonyl) group is generally stable under the basic conditions of the Sonogashira reaction.[10] However, it is sensitive to strong acids and can be cleaved under acidic conditions.[10][11] While standard Sonogashira conditions are basic, it's important to ensure that no acidic impurities are present in the reaction mixture. In rare cases, with certain catalyst systems or at elevated temperatures, the stability of the Boc group could be compromised. If Boc deprotection is suspected, analyzing the crude reaction mixture by LCMS or ¹H NMR can help identify the unprotected pyrazole byproduct.
Q5: What is a reliable catalyst system for the Sonogashira coupling of 4-iodopyrazoles?
A classic and effective catalyst system for the Sonogashira coupling of 4-iodopyrazoles is the combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, with a copper(I) co-catalyst, typically CuI.[3][8]
-
Palladium Source: Both Pd(0) and Pd(II) sources are commonly used.[1] Pd(PPh₃)₂Cl₂ is a reliable choice.[3][8]
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[3][8]
-
Ligands: For challenging substrates, bulky and electron-rich phosphine ligands can enhance catalytic activity.[12][13]
Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst (Oxidation/Decomposition) 2. Insufficient Temperature 3. Poor Reagent/Solvent Quality 4. Ineffective Base | 1. Use fresh catalyst, ensure inert atmosphere, consider a pre-catalyst.[1] 2. Gradually increase reaction temperature; consider microwave heating.[1] 3. Use pure, anhydrous, and degassed reagents and solvents.[3] 4. Screen alternative amine bases (e.g., DIPEA) or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1][3] |
| Significant Dehalogenation | 1. Presence of a Hydrogen Source (e.g., water) 2. High Reaction Temperature | 1. Use rigorously dried solvents and reagents.[3] 2. Run the reaction at a lower temperature. |
| Alkyne Homo-coupling (Glaser) | 1. Presence of Oxygen 2. High Concentration of Copper(I) Catalyst | 1. Ensure strictly anaerobic conditions by thoroughly degassing all components.[1][3] 2. Consider a "copper-free" protocol or reduce the amount of CuI.[1][9] Add the alkyne slowly.[9] |
| Formation of Palladium Black | Catalyst Aggregation and Decomposition | 1. Ensure proper ligand selection and efficient stirring. 2. Some solvents, like THF, have been anecdotally reported to promote Pd black formation; consider alternatives.[14] |
Experimental Protocols
General Procedure for Sonogashira Coupling of 1-Boc-4-iodopyrazole
This protocol provides a general starting point for the reaction. Optimization may be required based on the specific terminal alkyne used.
Materials:
-
1-Boc-4-iodopyrazole
-
Terminal alkyne
-
Amine base/solvent (e.g., triethylamine (Et₃N) or diisopropylamine (DIPEA))[1][3]
-
Anhydrous co-solvent (e.g., THF, DMF, Dioxane - if needed)[1]
Procedure:
-
To an oven-dried reaction vessel, add 1-Boc-4-iodopyrazole (1.0 equiv.), the palladium catalyst (e.g., 2 mol%), and copper(I) iodide (e.g., 4 mol%).[3]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for at least three cycles.
-
Under a positive pressure of the inert gas, add the degassed solvent (e.g., triethylamine) and the terminal alkyne (1.2 equiv.).[3]
-
Stir the mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as TLC or LCMS.[3]
-
If no significant conversion is observed after several hours, the reaction temperature can be gently increased (e.g., to 40-60 °C).[15]
-
Upon completion, cool the reaction to room temperature. If an amine was used as the solvent, it can be removed under reduced pressure.
-
Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-4-alkynylpyrazole.[3]
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low conversion in Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of the compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a refrigerator at 2-8°C.[1] It is also crucial to protect the compound from light and moisture by keeping it in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: What is the physical appearance of this compound?
A2: this compound is typically a white to yellow or off-white solid.[1] A significant change in color may indicate degradation.
Q3: Is this compound sensitive to air or moisture?
A3: While specific data on the air and moisture sensitivity of this compound is limited, iodo-substituted heterocyclic compounds can be sensitive to oxidation and hydrolysis. The N-Boc protecting group is generally stable to moisture at neutral pH. However, as a precaution, it is recommended to handle the compound in a dry, inert atmosphere, especially when storing for long periods or using in reactions sensitive to water.
Q4: What are the potential degradation pathways for this compound?
A4: Two primary degradation pathways can be anticipated based on the structure of the molecule:
-
Cleavage of the N-Boc group: The tert-butoxycarbonyl (Boc) protecting group is labile to strong acidic conditions and high temperatures, which can lead to its removal.
-
Deiodination: The carbon-iodine bond can be susceptible to cleavage, particularly in the presence of reducing agents, certain metals, or upon exposure to light. This can result in the formation of the corresponding des-iodo pyrazole derivative.
Q5: In which solvents is the compound expected to be stable?
A5: For short-term experimental use, the compound is expected to be reasonably stable in common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. Stability in protic solvents like alcohols may be lower, and it is expected to be unstable in acidic solutions due to the lability of the N-Boc group. For long-term storage in solution, it is advisable to prepare fresh solutions as needed and store them at low temperatures, protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the compound has been stored at 2-8°C, protected from light and moisture. If degradation is suspected, it is recommended to use a fresh batch of the compound. |
| Partial deprotection of the N-Boc group during the reaction. | Ensure that the reaction conditions are not strongly acidic. If acidic conditions are necessary, consider using a milder acid or a different protecting group strategy. Monitor the reaction by TLC or LC-MS for the appearance of the deprotected pyrazole. | |
| Reaction with incompatible reagents. | Avoid using strong reducing agents that could cleave the C-I bond, unless this is the desired transformation. Be cautious with transition metal catalysts that can interact with the iodo-substituent. | |
| Change in physical appearance (e.g., darkening of color) | Degradation of the compound upon storage. | This may indicate decomposition. It is advisable to check the purity of the compound by an analytical technique such as HPLC or NMR before use. |
| Low yield in reactions | Poor quality or degraded starting material. | Confirm the purity of the this compound. If the compound has been stored for an extended period or under suboptimal conditions, consider re-purification or purchasing a new batch. |
Visualizing Experimental Workflows and Logical Relationships
References
Removal of di-tert-butyl dicarbonate from synthesis of 1-Boc-4-iodopyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Boc-4-iodopyrazole, with a specific focus on the removal of excess di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities encountered during the synthesis of 1-Boc-4-iodopyrazole?
The main impurities include unreacted di-tert-butyl dicarbonate (Boc-anhydride), and its primary byproduct, tert-butanol. Carbon dioxide is also generated but is typically removed during the workup.[1] Depending on the reaction conditions, unreacted 4-iodopyrazole may also be present.
Q2: How can I detect the presence of residual Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic singlet peak around 1.5 ppm. Thin Layer Chromatography (TLC) can also be utilized; however, Boc-anhydride may not be visible with all stains. A faint, characteristic "Boc" smell can also indicate its presence.
Q3: Is it possible to remove Boc-anhydride and tert-butanol by rotary evaporation?
Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or by placing the product under a high vacuum for an extended period.[2] This method is particularly effective for non-volatile products like 1-Boc-4-iodopyrazole.
Q4: What is the simplest method to remove Boc-anhydride during the workup?
A vigorous wash of the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a common and effective method for hydrolyzing and removing residual Boc-anhydride.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of di-tert-butyl dicarbonate and its byproducts.
| Problem | Potential Cause | Suggested Solution |
| Residual Boc-anhydride observed in ¹H NMR after standard workup. | - Insufficient washing during the aqueous workup.- The organic solvent used for extraction is not sufficiently polar to facilitate the removal of byproducts. | - Perform additional washes of the organic layer with saturated aqueous NaHCO₃ solution.- Consider switching to a more polar extraction solvent like ethyl acetate.- Place the crude product under high vacuum for several hours. |
| Product "oils out" instead of crystallizing during recrystallization from hexane. | - The presence of impurities, such as tert-butanol, can lower the melting point of the mixture and prevent crystallization. | - Ensure all volatile impurities are removed by high vacuum before attempting recrystallization.- Try a mixed solvent system for recrystallization, such as hexane/ethyl acetate.[4] |
| Column chromatography fails to separate the product from a persistent impurity. | - The impurity may have a similar polarity to the product. | - If the impurity is suspected to be unreacted Boc-anhydride, consider a chemical quenching step before chromatography (see Protocol 2).- Adjust the solvent system for column chromatography; a shallow gradient of ethyl acetate in hexane is often effective for separating Boc-protected compounds. |
| Low yield after purification. | - Product loss during aqueous washes.- Incomplete reaction. | - Minimize the number of aqueous washes, ensuring each is effective.- Monitor the initial reaction by TLC to ensure complete consumption of the starting 4-iodopyrazole. |
Experimental Protocols
Protocol 1: Synthesis and Standard Purification of 1-Boc-4-iodopyrazole
This protocol is a standard procedure for the Boc-protection of 4-iodopyrazole.
Materials:
-
4-iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
n-Hexane
Procedure:
-
To a solution of 4-iodopyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane solution with a saturated NaHCO₃ solution, followed by deionized water.[3]
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[3]
-
Purify the crude product by recrystallization from n-hexane to yield 1-Boc-4-iodopyrazole as white crystals.
Protocol 2: Chemical Quenching of Excess Di-tert-butyl dicarbonate
This protocol is useful when standard workup procedures fail to remove all of the unreacted Boc-anhydride.
Materials:
-
Crude reaction mixture containing 1-Boc-4-iodopyrazole and excess Boc₂O
-
Imidazole (1.5 equivalents relative to the excess Boc₂O)
-
Ethyl acetate
-
Dilute hydrochloric acid (e.g., 0.5M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
After the initial reaction is complete, add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with dilute HCl to remove imidazole.[5]
-
Subsequently, wash with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Proceed with further purification (recrystallization or column chromatography) as needed.
Visualizations
Caption: A general workflow for the synthesis and purification of 1-Boc-4-iodopyrazole.
Caption: A decision-making diagram for troubleshooting the removal of Boc-anhydride.
References
Challenges in scaling up the production of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
Welcome to the technical support center for the synthesis and scale-up of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during production, from bench-scale experiments to multi-kilogram manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and robust method is a two-step synthesis. The first step involves the regioselective iodination of 1H-pyrazole to produce the 4-iodo-1H-pyrazole intermediate. The second step is the protection of the pyrazole's nitrogen atom with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).
Q2: What are the primary challenges when scaling up this synthesis from gram to kilogram quantities?
The main challenges during scale-up include a significant drop in yield, managing reaction exotherms, and ensuring product purity.[1] Key physical and chemical factors that contribute to these challenges are:
-
Inefficient Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making temperature control difficult and potentially leading to localized hot spots and side reactions.[1]
-
Poor Mixing: Inadequate agitation can cause non-homogeneous reaction mixtures, resulting in localized concentration gradients and incomplete conversion.[1]
-
Purification Difficulties: Isolating the pure product becomes more complex at scale. Methods like column chromatography are often impractical, necessitating robust crystallization procedures.[1]
Q3: Why is regioselectivity a concern during the iodination step?
Electrophilic substitution on the pyrazole ring can potentially occur at different positions. While the 4-position is generally favored, the formation of byproducts such as the 5-iodo isomer or di-iodinated products can occur.[2] Controlling reaction conditions and the choice of iodinating agent are critical to ensure high regioselectivity for the desired 4-iodo isomer.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis.
Issue 1: Low or Decreased Yield in the Iodination Step
-
Q: My iodination reaction is giving a low yield. What are the potential causes and solutions?
-
A: Low yields in pyrazole iodination can often be traced to three main areas: reagents, reaction conditions, or the nature of the substrate itself.
-
Sub-optimal Iodinating Agent: For some substrates, molecular iodine (I₂) alone may not be reactive enough. Consider using a more potent iodinating system, such as N-Iodosuccinimide (NIS) with a catalytic acid or generating a more electrophilic iodine species in situ with an oxidant like hydrogen peroxide (H₂O₂) or Ceric Ammonium Nitrate (CAN).[2]
-
Inappropriate Reaction Conditions: Temperature and solvent choice are crucial. Ensure the temperature is optimal for the specific reagents used. The solvent must fully dissolve the reactants to ensure a homogeneous reaction. Water can be an effective and "green" solvent when using the I₂/H₂O₂ system.
-
Poor Starting Material Quality: Impurities in the starting pyrazole can lead to side reactions and inhibit the desired transformation.[3] Always use reagents of high purity.
-
-
Issue 2: Low Yield or Incomplete Reaction During Boc Protection
-
Q: The Boc protection of 4-iodopyrazole is not going to completion. What should I check?
-
A: An incomplete Boc protection is typically due to issues with reagents or reaction setup.
-
Reagent Stoichiometry and Quality: Ensure that at least 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) and 1.5 equivalents of a suitable base (like triethylamine, Et₃N) are used.[4] The (Boc)₂O can degrade over time, so using a fresh bottle is recommended.
-
Base Strength: Triethylamine is a common and effective base. Ensure it is anhydrous, as water can hydrolyze the (Boc)₂O.
-
Reaction Time and Temperature: The reaction is typically run at room temperature overnight to ensure completion.[4] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the 4-iodopyrazole starting material.
-
-
Issue 3: Product Purity Issues and Difficult Purification
-
Q: I'm struggling to purify the final product, this compound. What are the best methods for large-scale purification?
-
A: At scale, purification can be challenging due to the similar polarities of starting materials and byproducts.
-
Crystallization: This is the most effective method for large-scale purification. The final product is a white solid, and recrystallization from a suitable solvent like n-hexane has been shown to yield high-purity material.[4]
-
Work-up Procedure: During the work-up of the Boc protection step, washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then water is crucial to remove the base and other water-soluble impurities.[4]
-
Avoiding Chromatography: While column chromatography is useful at the lab scale, it is generally not feasible for multi-kilogram production. Developing a robust crystallization protocol is essential for achieving high purity at scale.
-
-
Data Presentation
Table 1: Comparison of Common Iodination Methods for Pyrazole
| Method | Reagents | Solvent(s) | Temperature | Typical Yield | Regioselectivity | Notes |
| Iodine / H₂O₂ | I₂, H₂O₂ | Water | Room Temp | 63 - 100% | C4 | A green and practical method that generates water as the only by-product.[1] |
| NIS / Acid | N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA) | Acetic Acid | 80 °C | Good | C4 | Effective for electron-deficient pyrazoles.[2] |
| Iodine / CAN | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux | Good | High C4 | Highly regioselective, especially for substituted pyrazoles.[1] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp | Up to 95% | C4 | Effective for 1-acyl-pyrazoles; the base is crucial to neutralize HCl.[5] |
Table 2: Scale-Up Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution |
| Decreased Yield | Inefficient heat transfer, poor mixing. | Use a jacketed reactor for precise temperature control. Optimize impeller shape and mixing speed.[1] |
| Formation of Isomers | Sub-optimal temperature or iodinating agent. | Maintain strict temperature control. Use a highly regioselective iodinating system like I₂/CAN.[1] |
| Incomplete Reaction | Extended reaction times at scale, poor mixing. | Increase reaction time and monitor closely with in-process controls (e.g., HPLC). Ensure adequate mixing.[1] |
| Purification Loss | Product lost during filtration or transfer. | Optimize crystallization conditions to obtain larger crystals that are easier to filter. Ensure efficient solid handling procedures. |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 4-Iodo-1H-pyrazole (Intermediate)
This protocol is adapted from a robust, scalable method.[1]
-
Materials:
-
1H-Pyrazole (e.g., 1000 g)
-
Iodine (e.g., 1550 g)
-
50 wt% Hydrogen Peroxide (e.g., 1080 g)
-
15 wt% Sodium Hydroxide Solution
-
Water
-
-
Procedure:
-
Charge a suitable jacketed reactor with 1H-pyrazole and Iodine under stirring.
-
Heat the mixture in a water bath to 70 ± 2 °C.
-
Slowly add the 50 wt% aqueous hydrogen peroxide dropwise, ensuring the reaction temperature is maintained at 70 ± 2 °C. The addition is exothermic and requires careful control.
-
After the addition is complete, continue stirring at 70 °C and monitor the reaction by HPLC until the 1H-pyrazole is consumed.
-
Cool the reaction mixture and adjust the pH to neutral with the 15 wt% sodium hydroxide solution.
-
Cool the neutralized mixture further to induce crystallization of the product.
-
Isolate the 4-iodo-1H-pyrazole by filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Synthesis of this compound
This protocol is based on a reported lab-scale procedure with high yield.[4]
-
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM)
-
n-Hexane (for recrystallization)
-
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole and triethylamine in dichloromethane, add di-tert-butyl dicarbonate at room temperature.
-
Stir the reaction mixture overnight. Monitor for completion by TLC.
-
Wash the reaction mixture with a saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from n-hexane to yield this compound as white crystals. A reported yield for this step is 78.5%.[4]
-
Visualizations
Caption: Synthetic pathway for the target compound.
Caption: General workflow for the Boc protection step.
Caption: Troubleshooting logic for low yield or purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromopyrazole Derivatives in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrazole scaffold is a critical process in the synthesis of diverse compound libraries for therapeutic applications.[1] Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose, and the choice of the halide on the pyrazole ring is a crucial determinant of reaction success. This guide provides an objective, data-driven comparison of the reactivity of 4-iodopyrazole and 4-bromopyrazole derivatives in key cross-coupling reactions.
General Reactivity Trends
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of halopyrazoles is primarily governed by the carbon-halogen bond strength.[1][2] The generally accepted order of reactivity follows the trend I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[1][3][4] This means that the oxidative addition of the palladium catalyst to the C-X bond, often the rate-determining step, is more facile for 4-iodopyrazole than for 4-bromopyrazole.[4] Consequently, 4-iodopyrazole derivatives are typically more reactive, often allowing for milder reaction conditions and shorter reaction times.[5] However, this enhanced reactivity can also increase the likelihood of side reactions, such as dehalogenation.[1][2][5]
Comparative Performance in Key Cross-Coupling Reactions
The choice between a 4-iodo and a 4-bromo substituent is highly dependent on the specific cross-coupling reaction being employed.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While the greater reactivity of the C-I bond in 4-iodopyrazole suggests it would be the superior substrate, this can lead to a higher propensity for dehalogenation as a competing side reaction.[2][5] This can result in the formation of the unsubstituted pyrazole, lowering the yield of the desired coupled product.[2] As a result, 4-bromopyrazole often provides a better balance of reactivity and stability, leading to higher isolated yields in many cases.[2][5]
Table 1: Comparison of 4-Iodo- and 4-Bromopyrazole in Suzuki-Miyaura Coupling
| Halopyrazole Derivative | Reactivity | Typical Yield | Key Considerations |
| 4-Iodopyrazole | Higher | Moderate | Prone to dehalogenation side reactions, which can lower the yield of the desired product.[1][2] |
| 4-Bromopyrazole | Lower | High (61-93%)[1][6] | Generally less susceptible to dehalogenation, often leading to higher isolated yields.[2] Good balance of reactivity and stability.[1] |
Sonogashira Coupling
For the synthesis of 4-alkynylpyrazoles via Sonogashira coupling, 4-iodopyrazole is generally the preferred substrate.[5] Its higher reactivity allows for the use of milder reaction conditions and typically results in high yields of the desired product.[2] 4-Bromopyrazole can also be used but may require more forcing conditions to achieve high conversion.[2] The general reactivity trend for halogens in Sonogashira couplings is I > Br > Cl.[5]
Table 2: Comparison of 4-Iodo- and 4-Bromopyrazole in Sonogashira Coupling
| Halopyrazole Derivative | Reactivity | Typical Yield | Key Considerations |
| 4-Iodopyrazole | Higher | High | Generally provides high yields under mild reaction conditions.[2] |
| 4-Bromopyrazole | Lower | Moderate to Good | Often requires more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve high conversion.[2] |
Buchwald-Hartwig Amination
The choice between 4-iodo- and 4-bromopyrazole for C-N bond formation is highly dependent on the catalyst system (palladium vs. copper) and the nature of the amine coupling partner.[5] For palladium-catalyzed aminations with amines lacking a β-hydrogen, 4-bromopyrazole is often the most effective substrate.[5][7] Conversely, for copper-catalyzed aminations, particularly with alkylamines that possess β-hydrogens, 4-iodopyrazole can provide superior results.[5][7]
Table 3: Comparison of 4-Iodo- and 4-Bromopyrazole in Buchwald-Hartwig Amination
| Halopyrazole Derivative | Catalyst System | Amine Substrate | Typical Yield (%) | Key Considerations |
| 4-Iodopyrazole | CuI / ligand | Alkylamine with β-H | ~70[5] | More effective than the bromo analogue in copper-catalyzed reactions with these amines.[5] |
| 4-Bromopyrazole | Pd(dba)₂ / tBuDavePhos | Amine without β-H | Good | The most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[5][7] |
| 4-Bromopyrazole | Pd(dba)₂ / tBuDavePhos | Piperidine | 60[5] | Good yield with a cyclic secondary amine.[5] |
| 4-Bromopyrazole | Pd(dba)₂ / tBuDavePhos | Morpholine | 67[5] | Good yield with another cyclic secondary amine.[5] |
Other Cross-Coupling Reactions
-
Heck Coupling: For the alkenylation of pyrazoles, 4-iodopyrazoles are effective substrates that generally proceed efficiently under standard Heck conditions.[2][8] 4-Bromopyrazoles are less reactive and may require higher temperatures, longer reaction times, or more sophisticated catalyst systems to achieve comparable yields.[2]
-
Stille and Negishi Couplings: While specific comparative data is less common, the general reactivity trend (I > Br) is expected to hold.[5] 4-Iodopyrazole would be the more reactive partner in both Stille couplings with organostannanes and Negishi couplings with organozinc reagents.[5]
Visualization of Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to Alternative Reagents for the Boc Protection of 4-Iodopyrazole
For researchers, scientists, and professionals in drug development, the strategic protection of functional groups is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for nitrogen-containing heterocycles like pyrazoles due to its stability in various reaction conditions and its straightforward removal under acidic conditions. This guide provides a comparative analysis of alternative reagents and methodologies for the Boc protection of 4-iodopyrazole, a valuable building block in medicinal chemistry.
Standard vs. Alternative Approaches
The conventional method for the Boc protection of pyrazoles typically involves the use of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP). While effective, this method can sometimes be slow and require significant purification. In the quest for milder, more efficient, and environmentally benign processes, several alternative methods have emerged. These include greener solvent systems, novel catalysts, and different Boc-donating reagents. This guide will compare the standard protocol with three notable alternatives: a polyethylene glycol (PEG-400) catalyzed system, an iodine-catalyzed solvent-free reaction, and the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) as an alternative Boc source.
Performance Comparison
The following table summarizes the quantitative data for the different Boc protection methods. It is important to note that while a specific protocol for 4-iodopyrazole is available for the standard method, the data for the alternative methods are based on experiments with other substituted pyrazoles and are included to provide a comparative perspective. The yield for 4-iodopyrazole using these alternative methods may vary. A protocol for the closely related 4-bromopyrazole is also included for comparison.
| Method | Reagent(s) | Substrate | Solvent | Catalyst/Base | Time (h) | Yield (%) |
| Standard Method | Di-tert-butyl dicarbonate (Boc₂O) | 4-Iodopyrazole | Dichloromethane | Triethylamine | Overnight | 78.5% |
| Standard Method | Di-tert-butyl dicarbonate (Boc₂O) | 4-Bromopyrazole | Dichloromethane | Triethylamine | 12 | 92% |
| Green Catalyst | Di-tert-butyl dicarbonate (Boc₂O) | Substituted Pyrazole | PEG-400 | None | 2.5 | 95% |
| Iodine-Catalyzed | Di-tert-butyl dicarbonate (Boc₂O) | Substituted Pyrazole | Solvent-free | Iodine (10 mol%) | 0.5 - 1 | 90-95% |
| Alternative Reagent | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Amino Acids | Dioxane/Water | Triethylamine | 3 | ~99% |
Experimental Protocols
Method 1: Standard Boc Protection of 4-Iodopyrazole
Procedure: To a solution of 4-iodopyrazole (1 equivalent) in dichloromethane, triethylamine (1.5 equivalents) is added. Di-tert-butyl dicarbonate (1.2 equivalents) is then added at room temperature, and the reaction mixture is stirred overnight. After completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1-Boc-4-iodopyrazole.
Method 2: PEG-400 Catalyzed Boc Protection of a Substituted Pyrazole
Procedure: A mixture of a substituted pyrazole (1.0 mmol), di-tert-butyl dicarbonate (1.4 mmol), and PEG-400 (1.0 mL) is stirred at room temperature for 2.5 hours.[1] The reaction progress is monitored by TLC. Upon completion, the mixture is poured into water and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by column chromatography.[1]
Method 3: Iodine-Catalyzed Solvent-Free Boc Protection of a Substituted Pyrazole
Procedure: In a round-bottom flask, a substituted pyrazole (1 mmol), di-tert-butyl dicarbonate (1 mmol), and a catalytic amount of iodine (10 mol%) are mixed and stirred at room temperature.[1] After the reaction is complete (typically 30-60 minutes), dry ether is added, and the solution is washed with sodium thiosulfate solution. The organic layer is dried and concentrated to yield the Boc-protected pyrazole.[1]
Method 4: Boc Protection using Boc-ON (General Procedure for Amino Acids)
Procedure: To a solution of an amino acid (10 mmol) and triethylamine (15 mmol) in a mixture of water (6 mL) and dioxane (6 mL), 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (11 mmol) is added at room temperature. The mixture is stirred for 3 hours. Water (15 mL) and ethyl acetate (20 mL) are then added, and the mixture is acidified with a 5% citric acid solution. The product is extracted with ethyl acetate, and the organic layer is processed to yield the N-Boc-amino acid. This procedure can be adapted for 4-iodopyrazole.
Visualizing the Alternatives
The choice of reagent for Boc protection can be guided by various factors including yield, reaction time, and environmental impact. The following diagram illustrates the different pathways for the Boc protection of 4-iodopyrazole.
Caption: Alternative pathways for the Boc protection of 4-iodopyrazole.
Logical Workflow for Method Selection
The decision-making process for selecting an appropriate Boc protection method can be visualized as follows:
Caption: Decision workflow for selecting a Boc protection method.
Conclusion
While the standard Boc protection of 4-iodopyrazole using di-tert-butyl dicarbonate and a base is a reliable method, several promising alternatives offer advantages in terms of efficiency, environmental impact, and reaction conditions. The PEG-400 catalyzed and iodine-catalyzed methods present greener and faster alternatives, respectively. For substrates sensitive to the byproducts of Boc₂O, Boc-ON can be a suitable alternative. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and desired process efficiency. This guide provides the necessary data and protocols to make an informed decision for the Boc protection of 4-iodopyrazole and related compounds.
References
Comparative study of protecting groups for the 4-iodopyrazole nitrogen
A Comparative Guide to Protecting Groups for the 4-Iodopyrazole Nitrogen
For researchers and professionals in drug development and synthetic chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. The 4-iodopyrazole moiety is a valuable building block, but its reactivity, particularly at the pyrazole nitrogen, often necessitates the use of a protecting group to prevent unwanted side reactions. This guide provides a comparative analysis of common protecting groups for the 4-iodopyrazole nitrogen, supported by experimental data and protocols.
Introduction to Protecting Groups for Pyrazoles
The selection of an appropriate protecting group is contingent on several factors, including its stability under various reaction conditions and the ease of its selective removal.[1] For 4-iodopyrazole, the acidic N-H proton can interfere with reactions involving organometallic reagents, making N-protection essential in such cases.[1] Common protecting groups for the pyrazole nitrogen include the tert-butoxycarbonyl (Boc) group and acetal-based groups like ethoxyethyl (EtOEt) and tetrahydropyran (THP).[1][2][3]
Comparative Analysis of Protecting Groups
This section details the application and stability of the most frequently employed protecting groups for 4-iodopyrazole.
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines and heterocyclic nitrogens due to its general stability and straightforward removal under acidic conditions.
Protection Reaction: The Boc group is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
Stability and Limitations: While broadly effective, the Boc group has demonstrated instability in certain reactions involving iodinated pyrazoles. Specifically, it has been reported to be unstable during some reactions with organometallic compounds and during GC-MS analysis.[1][2][3] This instability can lead to lower overall yields due to premature deprotection.
Ethoxyethyl (EtOEt) Group
The EtOEt group serves as a reliable alternative to the Boc group, exhibiting greater stability in reactions where the Boc group fails.
Protection and Deprotection: The EtOEt group is introduced by reacting the pyrazole with ethyl vinyl ether, typically in the presence of a catalytic amount of acid.[2][3] Deprotection is also achieved under mild acidic conditions, making it an orthogonal protecting group to those cleaved under basic or hydrogenolytic conditions.[2][3]
Advantages: The EtOEt group has been successfully employed in Sonogashira cross-coupling reactions of 4-iodopyrazole derivatives, where the Boc group was found to be unsuitable.[2][3]
Tetrahydropyran (THP) Group
Similar to the EtOEt group, the THP group is an acetal-based protecting group that is stable to a wide range of non-acidic conditions. It is particularly recommended for the synthesis of unsymmetrical pyrazole derivatives.[2][3]
Protection and Deprotection: Protection is achieved by reacting the pyrazole with 3,4-dihydro-2H-pyran in the presence of an acid catalyst. Removal is accomplished using mild acidic conditions.[2][3]
Data Presentation
The following tables summarize the reaction conditions and yields for the protection and deprotection of pyrazoles, with a focus on iodo-substituted derivatives where data is available.
Table 1: Comparison of Protecting Groups for Pyrazole Nitrogen
| Protecting Group | Abbreviation | Common Protection Reagent | Typical Protection Yield | Common Deprotection Conditions | Typical Deprotection Yield | Key Features |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Good to Excellent[2] | Strong Acid (e.g., TFA) | >95%[4] | Acid-labile; Unstable in some reactions with iodopyrazoles.[2][3] |
| Ethoxyethyl | EtOEt | Ethyl vinyl ether | Good to Excellent[2] | Mild Acidic Conditions | Good[2][3] | Acid-labile; More stable than Boc in certain cross-coupling reactions.[2][3] |
| Tetrahydropyran | THP | 3,4-Dihydro-2H-pyran | Good | Mild Acidic Conditions | Good | Acid-labile; Recommended for unsymmetrical pyrazoles.[2][3] |
Experimental Protocols
Detailed methodologies for the protection of the 4-iodopyrazole nitrogen are provided below.
Protocol 1: Protection of 4-Iodopyrazole with the Boc Group
Objective: To protect the nitrogen of 4-iodopyrazole with a tert-butoxycarbonyl group.
Materials:
-
4-Iodo-1H-pyrazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) to the solution at room temperature and stir overnight.
-
Wash the reaction mixture with a saturated NaHCO₃ solution and then with deionized water.
-
Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the resulting tert-butyl 4-iodo-1H-pyrazole-1-carboxylate by recrystallization from n-hexane.[2] A yield of 78.5% has been reported for this procedure.[2]
Protocol 2: Protection of 4-Iodopyrazole with the EtOEt Group
Objective: To protect the nitrogen of 4-iodopyrazole with an ethoxyethyl group.
Materials:
-
4-Iodo-1H-pyrazole
-
Ethyl vinyl ether
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 4-iodo-1H-pyrazole in dichloromethane, add a catalytic amount of p-toluenesulfonic acid.
-
Add an excess of ethyl vinyl ether and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the N-EtOEt protected 4-iodopyrazole.
Visualizations
The following diagrams illustrate the experimental workflows for the protection and deprotection of the 4-iodopyrazole nitrogen.
Caption: General workflow for the protection and deprotection of 4-iodopyrazole.
Caption: Decision tree for selecting a suitable protecting group for 4-iodopyrazole.
References
A Comparative Guide to the Synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic routes to tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in the development of novel therapeutics. We will explore an established, conventional two-step synthesis and propose a novel, streamlined one-pot approach, offering a comprehensive evaluation of their respective methodologies and performance metrics.
Introduction
This compound is a valuable intermediate in medicinal chemistry, primarily utilized for its facility in undergoing cross-coupling reactions to generate diverse molecular scaffolds. The presence of the iodine atom at the 4-position and the Boc-protecting group on the pyrazole nitrogen makes it an ideal substrate for the synthesis of complex pharmaceutical agents. This guide will provide a validation of a new synthetic approach by comparing it with a well-established method.
Synthetic Route Comparison
This section details two synthetic pathways to the target molecule: a traditional two-step method involving the sequential iodination and N-Boc protection of pyrazole, and a proposed one-pot synthesis that combines these transformations into a single, efficient operation.
Data Presentation
| Parameter | Conventional Two-Step Synthesis | Proposed One-Pot Synthesis (Projected) |
| Starting Materials | Pyrazole, Iodine, Oxidizing Agent (e.g., H₂O₂), Di-tert-butyl dicarbonate, Triethylamine | Pyrazole, N-Iodosuccinimide, Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine |
| Overall Yield | ~70-80% (cumulative) | >85% (projected) |
| Reaction Time | 13-28 hours | 4-6 hours (projected) |
| Number of Steps | 2 | 1 |
| Purification | Intermediate and final purification | Single final purification |
| Key Advantages | Reliable and well-documented | Time and resource-efficient, reduced waste |
| Potential Challenges | Requires isolation of intermediate | Optimization of reaction conditions may be required |
Experimental Protocols
Conventional Two-Step Synthesis
Step 1: Synthesis of 4-Iodopyrazole
This procedure is adapted from established methods of electrophilic iodination of pyrazoles.[1]
-
Materials: Pyrazole, Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂), Water (H₂O), Ethyl acetate, Saturated aqueous sodium thiosulfate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a stirred suspension of pyrazole (1.0 eq) in water, add iodine (0.5 eq).
-
To this mixture, add 30% hydrogen peroxide (0.6 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 4-iodopyrazole. The crude product can be purified by recrystallization or column chromatography if necessary.
-
Step 2: Synthesis of this compound
This protocol follows a standard N-Boc protection procedure.[2]
-
Materials: 4-iodo-1H-pyrazole, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Saturated aqueous sodium bicarbonate solution, Deionized water, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1 equiv.) and triethylamine (1.5 equiv.) in dichloromethane, add Di-tert-butyl dicarbonate (1.2 equiv.) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane solution with saturated NaHCO₃ solution and then with deionized H₂O.
-
Dry the organic layer with anhydrous Na₂SO₄ and evaporate under reduced pressure.
-
Purification by recrystallization from n-hexane gives this compound as white crystals. A yield of 78.5% has been reported for this step.[2]
-
Proposed Novel One-Pot Synthesis
This proposed route is designed to improve efficiency by combining the iodination and N-Boc protection steps.
-
Materials: Pyrazole, N-Iodosuccinimide (NIS), Di-tert-butyl dicarbonate ((Boc)₂O), 4-Dimethylaminopyridine (DMAP), Acetonitrile (MeCN), Ethyl acetate, Saturated aqueous sodium thiosulfate solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve pyrazole (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 eq) to the solution and stir at room temperature for 2-3 hours until iodination is complete (monitored by TLC).
-
To the same reaction vessel, add Di-tert-butyl dicarbonate (1.2 eq) and 4-Dimethylaminopyridine (1.5 eq).
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Upon completion, quench the reaction with a saturated aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Workflow for the conventional two-step synthesis.
Caption: Workflow for the proposed one-pot synthesis.
Conclusion
The established two-step synthesis of this compound is a robust and reliable method. However, the proposed one-pot synthesis presents a compelling alternative that offers significant advantages in terms of time and resource efficiency by eliminating the need for intermediate isolation and purification. While the one-pot approach is currently projected and would require experimental validation, it represents a promising avenue for process optimization in the synthesis of this important building block for drug discovery and development. Researchers are encouraged to consider this streamlined approach for a more sustainable and cost-effective synthesis.
References
A Comparative Performance Analysis of Tert-butyl 4-iodo-1H-pyrazole-1-carboxylate and Analogous Building Blocks in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly influences the efficiency and success of synthetic routes. This guide provides an objective comparison of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate with its bromo and chloro analogs in key cross-coupling reactions, supported by experimental data to inform strategic synthetic planning.
The pyrazole scaffold is a privileged motif in medicinal chemistry, and its functionalization is a cornerstone of drug discovery. Palladium-catalyzed cross-coupling reactions are paramount for elaborating the pyrazole core. The reactivity of halopyrazoles in these transformations is primarily governed by the carbon-halogen bond strength, which follows the trend C-I < C-Br < C-Cl. Consequently, iodo-substituted pyrazoles are generally the most reactive, often enabling milder reaction conditions. However, this enhanced reactivity can sometimes lead to side reactions, such as dehalogenation. This guide benchmarks the performance of this compound against its bromo and chloro counterparts in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the performance of 4-halo-1-Boc-pyrazoles and closely related analogs in pivotal cross-coupling reactions. Yields are representative and can vary based on specific coupling partners, catalyst systems, and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System | Base | Typical Yield (%) | Observations |
| Iodo | Pd(OAc)₂, SPhos | K₂CO₃ | Moderate | Prone to dehalogenation side reactions, which can lower the yield of the desired product.[1] |
| Bromo | Pd(OAc)₂, SPhos | K₃PO₄ | High (80-93) | Generally provides a good balance of reactivity and stability, often leading to higher isolated yields.[1] |
| Chloro | Pd(OAc)₂, SPhos | K₃PO₄ | Moderate (60-95) | Requires highly active catalyst systems with bulky, electron-rich ligands. |
Table 2: Sonogashira Coupling
| Halogen | Catalyst System | Base | Typical Yield (%) | Observations |
| Iodo | PdCl₂(PPh₃)₂, CuI | Et₃N | High (70-90) | The most commonly used and reactive halide for this transformation.[2] |
| Bromo | Pd(PPh₃)₄, CuI | Et₃N | Moderate (50-80) | Less reactive than iodo-pyrazoles and may require higher temperatures. |
| Chloro | Pd₂(dba)₃, XPhos, CuI | Cs₂CO₃ | Low (30-60) | Generally challenging and requires specialized, highly active catalysts. |
Table 3: Buchwald-Hartwig Amination
| Halogen | Amine Type | Catalyst System | Base | Typical Yield (%) | Observations |
| Iodo | Aliphatic (with β-H) | CuI, 2-isobutyrylcyclohexanone | KOtBu | ~72 | Copper catalysis is often more effective for amines with β-hydrogens.[3] |
| Bromo | Aliphatic (without β-H) | Pd(dba)₂, tBuDavePhos | KOtBu | 60-90 | Palladium catalysis is highly effective for bulky amines or those lacking β-hydrogens.[3][4] |
| Chloro | - | - | - | Moderate | Generally less reactive and may require more forcing conditions. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Cross-Coupling:
A mixture of the halopyrazole (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), SPhos (0.04-0.10 equiv.), and K₂CO₃ (2.0-3.0 equiv.) in a 4:1 mixture of 1,4-dioxane and water is placed in a sealed tube.[5] The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes. The reaction is then heated at 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.[5]
General Procedure for Sonogashira Coupling:
To a reaction flask are added the iodopyrazole (1.0 equiv.), terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%) in a suitable solvent and base such as triethylamine.[2] The mixture is stirred under an inert atmosphere at room temperature or with gentle heating (e.g., 40-60 °C).[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination (for amines lacking β-hydrogens):
In an oven-dried Schlenk tube under an inert atmosphere, the 4-halopyrazole derivative (1.0 equiv.), amine (1.2-1.5 equiv.), Pd(dba)₂ (5-10 mol%), tBuDavePhos (10-20 mol%), and potassium tert-butoxide (KOtBu) (2.0 equiv.) are combined.[3] Anhydrous, degassed solvent (e.g., xylene or toluene) is added. The vessel is sealed and heated to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[3]
General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination (for amines with β-hydrogens):
In an oven-dried Schlenk tube under an inert atmosphere, the 4-iodopyrazole derivative (1.0 equiv.), amine (1.5-2.0 equiv.), copper(I) iodide (CuI) (20 mol%), 2-isobutyrylcyclohexanone (40 mol%), and potassium tert-butoxide (KOtBu) (2.0 equiv.) are combined in anhydrous N,N-dimethylformamide (DMF).[3] The tube is sealed and heated to 100-120 °C with stirring. After the reaction is complete, it is cooled to room temperature, diluted with ethyl acetate and water, and filtered through a pad of Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[3]
Visualizations
References
A Comparative Analysis of Byproduct Formation in the Synthesis of tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
An essential guide for researchers, scientists, and drug development professionals on optimizing the synthesis of a key building block and minimizing impurity profiles.
The synthesis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate is a critical step in the development of various pharmaceutical compounds. The purity of this intermediate is paramount, as byproducts can lead to challenging purifications and the formation of unwanted derivatives in subsequent reactions. This guide provides a comparative analysis of common synthetic routes to this compound, with a focus on the formation of byproducts, supported by experimental data and detailed protocols.
The preparation of this compound is typically achieved through a two-step process: the iodination of the pyrazole ring and the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The order of these steps can be reversed, leading to two primary synthetic pathways, each with its own set of potential byproducts.
Pathway A: Iodination Followed by N-Boc Protection
This is a frequently employed route that begins with the iodination of 1H-pyrazole to yield 4-iodo-1H-pyrazole, which is then protected with a Boc group.
Diagram of Synthetic Pathway A
Caption: Synthetic Pathway A for this compound.
Pathway B: N-Boc Protection Followed by Iodination
In this alternative pathway, 1H-pyrazole is first protected with a Boc group to form tert-butyl 1H-pyrazole-1-carboxylate, which is subsequently iodinated.
Diagram of Synthetic Pathway B
Caption: Synthetic Pathway B for this compound.
Comparative Analysis of Byproducts
The choice of synthetic route and the specific reagents used can significantly impact the byproduct profile. The following table summarizes the common byproducts and their typical prevalence based on the chosen method.
| Synthetic Step | Method/Reagent | Main Product Yield | Key Byproducts | Typical Byproduct Percentage | Mitigation Strategies |
| Iodination | I₂ / H₂O₂ in Water | 63-100%[1] | Di-iodinated pyrazoles | < 5% | Stoichiometric control of I₂, monitoring reaction progress by TLC/GC. |
| N-Iodosuccinimide (NIS) | 75-90%[2] | Di-iodinated pyrazoles, succinimide | Variable | Precise control of stoichiometry and reaction time. Succinimide is typically removed during workup. | |
| I₂ / HIO₃ | High yields[2] | Potential for over-iodination | Not specified | Careful control of reaction conditions. | |
| N-Boc Protection | (Boc)₂O, Et₃N in THF/DCM | 78-100%[3][4] | N,N-di-Boc protected pyrazole, unreacted starting material | < 5% | Slow addition of (Boc)₂O, maintaining temperature, using appropriate stoichiometry of base. |
| (Boc)₂O, DMAP, DIPEA | High yields[5] | Minimal side products reported under specific conditions[5] | < 2% | Use of catalytic DMAP and careful control of equivalents of reagents. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and minimizing byproduct formation.
Protocol 1: Iodination of 1H-Pyrazole using I₂/H₂O₂
This method is considered a green chemistry approach as it utilizes water as the solvent.[1]
-
Suspend 1H-pyrazole (1.0 eq) in water.
-
Add iodine (0.5 eq) to the suspension.
-
Add hydrogen peroxide (0.6 eq) dropwise to the stirred mixture at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess iodine with a 5% aqueous solution of sodium bisulfite.
-
Isolate the 4-iodo-1H-pyrazole product by filtration and wash with water.
Protocol 2: N-Boc Protection of 4-iodo-1H-pyrazole
-
Dissolve 4-iodo-1H-pyrazole (1.0 eq) in tetrahydrofuran (THF).[3]
-
Add triethylamine (1.5 eq).[4]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) portion-wise at room temperature.[3][4]
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Byproduct Analysis
A systematic workflow is essential for the identification and quantification of byproducts.
Diagram of Byproduct Analysis Workflow
Caption: General workflow for the analysis and quantification of byproducts.
Conclusion and Recommendations
The synthesis of this compound can be achieved with high yields and purity through careful selection of the synthetic pathway and reaction conditions.
-
For Iodination: The use of I₂/H₂O₂ in water offers an environmentally friendly and efficient method with typically low levels of di-iodinated byproducts.[1]
-
For N-Boc Protection: The standard use of (Boc)₂O with a base like triethylamine is effective, with over-protection being the primary side reaction to control.[3][4]
For optimal results, it is recommended to:
-
Employ Pathway A (Iodination then Boc-protection): This route often provides better overall yields and simpler purification of the final product.
-
Maintain Strict Stoichiometric Control: This is critical in both the iodination and Boc-protection steps to minimize over-reaction.
-
Implement In-process Monitoring: Regular analysis by TLC or GC allows for the timely quenching of the reaction to prevent the formation of byproducts.
-
Thorough Characterization: Comprehensive analysis of the crude and purified product using a combination of chromatographic and spectroscopic techniques is essential to ensure the desired purity is achieved.
References
Cost-effectiveness analysis of different synthetic pathways to 1-Boc-4-iodopyrazole
For researchers, scientists, and professionals in drug development, the efficient synthesis of key building blocks is paramount. 1-Boc-4-iodopyrazole is a valuable intermediate, providing a protected pyrazole core with a versatile iodine handle for further functionalization. This guide presents a comparative cost-effectiveness analysis of two primary synthetic pathways to this important compound, offering experimental data and detailed protocols to inform strategic synthetic planning.
Two Pathways, One Destination: A Comparative Overview
The synthesis of 1-Boc-4-iodopyrazole can be approached from two main strategic directions:
-
Pathway 1: Iodination Followed by Boc Protection. This route begins with the direct iodination of pyrazole to form 4-iodopyrazole, which is subsequently protected with a tert-butyloxycarbonyl (Boc) group.
-
Pathway 2: Boc Protection Followed by Iodination. In this alternative, pyrazole is first protected with a Boc group to yield 1-Boc-pyrazole, which is then subjected to iodination at the 4-position.
The choice between these pathways hinges on a careful consideration of factors such as the cost of starting materials and reagents, reaction yields, and overall process efficiency. The following sections provide a detailed breakdown of these factors to facilitate an informed decision.
Quantitative Data Summary
To provide a clear and objective comparison, the following table summarizes the key quantitative data for each synthetic pathway. Prices are based on commercially available data and may vary depending on the supplier and scale of the synthesis.
| Parameter | Pathway 1: Iodinate then Protect | Pathway 2: Protect then Iodinate |
| Starting Material | Pyrazole | Pyrazole |
| Starting Material Cost (per gram) | ~$3.35[1] | ~$3.35[1] |
| Intermediate | 4-Iodopyrazole | 1-Boc-pyrazole |
| Intermediate Cost (per gram, if purchased) | ~$7.30[2] | - |
| Step 1 Reagents & Yield | Iodination: I₂, Oxidant (e.g., H₂O₂, CAN) Yield: ~79-98%[3] | Boc Protection: Boc Anhydride, Base Yield: ~59-98%[4][5] |
| Step 2 Reagents & Yield | Boc Protection: Boc Anhydride, Base Yield: ~78.5%[4] | Iodination: Iodinating Agent (e.g., NIS, I₂/CAN, ICl) Yield (estimated): ~71-95%[1][2] |
| Key Reagent Costs (per gram) | Boc Anhydride: ~$11.56[1] | N-Iodosuccinimide (NIS): ~ |
| Overall Estimated Yield | ~62-77% | ~42-93% |
| Estimated Reagent Cost per gram of Product | Variable | Variable |
| Process Considerations | Two distinct reaction setups. | Potential for one-pot synthesis, but Boc group stability is a concern. |
Visualizing the Synthetic Pathways
To further clarify the logical flow of each synthetic route, the following diagrams have been generated.
Detailed Experimental Protocols
The following are representative experimental protocols for the key steps in each synthetic pathway.
Pathway 1: Iodination Followed by Boc Protection
Step 1: Synthesis of 4-Iodopyrazole
-
Method A: Using Iodine and Ceric Ammonium Nitrate (CAN) [2]
-
To a solution of pyrazole (1.0 mmol) in acetonitrile (MeCN), add iodine (I₂) (1.3 mmol) and ceric ammonium nitrate (CAN) (1.1 mmol).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by quenching with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracting the product with an organic solvent.
-
The crude product is then purified by column chromatography to yield 4-iodopyrazole. A reported yield for a similar reaction on an aryl-substituted pyrazole is 81%.[2]
-
-
Method B: Using Iodine and Hydrogen Peroxide (A "Green" Alternative) [7]
-
To a suspension of pyrazole (1.0 mmol) in water, add iodine (I₂) (0.5 mmol) and 30% hydrogen peroxide (H₂O₂) (0.6 mmol).
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by filtration or extraction.
-
Step 2: Boc Protection of 4-Iodopyrazole [4]
-
To a solution of 4-iodopyrazole (0.052 mol) and triethylamine (1.5 equiv.) in dichloromethane, add di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.) at room temperature.
-
Stir the reaction mixture overnight.
-
The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and water.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from n-hexane to give tert-butyl 4-iodo-1H-pyrazole-1-carboxylate. A reported yield for this specific transformation is 78.5%.[4]
Pathway 2: Boc Protection Followed by Iodination
Step 1: Synthesis of 1-Boc-pyrazole [5]
-
To a solution of pyrazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), add a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.4 mmol) to the mixture.
-
Stir the reaction at room temperature for a specified time (e.g., 2.5 hours).
-
Monitor the reaction by TLC.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography to yield 1-Boc-pyrazole. Reported yields for Boc protection of substituted pyrazoles are in the range of 85-98%.[5]
Step 2: Iodination of 1-Boc-pyrazole
-
Method A: Using N-Iodosuccinimide (NIS) [2]
-
To a solution of 1-Boc-pyrazole (1.0 mmol) in a 1:1 mixture of glacial acetic acid and trifluoroacetic acid (TFA), add N-iodosuccinimide (NIS) (1.5 mmol).
-
Heat the resulting mixture overnight at 80 °C.
-
After cooling, the reaction mixture is diluted with dichloromethane (DCM) and washed with saturated aqueous solutions of Na₂S₂O₃ and NaHCO₃.
-
The organic layer is dried and concentrated, and the product is purified by column chromatography. A reported yield for the iodination of a sulfonamide-functionalized 1-aryl-pyrazole using this method is 71%.[2] It is important to note that the acidic conditions and elevated temperature may pose a risk to the stability of the Boc group, potentially lowering the overall yield.
-
-
Method B: Using Iodine Monochloride (ICl) [1][6]
-
To a solution of the 1-acyl-pyrazole precursor in dichloromethane, add lithium carbonate (Li₂CO₃).
-
To this stirred suspension, add iodine monochloride (ICl).
-
Stir the reaction at room temperature.
-
The reaction is monitored by TLC. Upon completion, the excess ICl is quenched with aqueous sodium thiosulfate.
-
The product is extracted and purified by column chromatography. This method has been reported to provide 1-acyl-4-iodopyrazoles in up to 95% yield.[1][6] The milder, neutral conditions of this method may be more compatible with the Boc protecting group compared to the strongly acidic conditions of the NIS/TFA method.
-
Cost-Effectiveness Analysis and Recommendation
Pathway 1 (Iodinate then Protect):
-
Pros: This pathway utilizes well-established and high-yielding reactions for both the iodination of pyrazole and the subsequent Boc protection. The starting material for the second step, 4-iodopyrazole, is also commercially available, offering flexibility. The reaction conditions for each step are generally robust and predictable.
-
Cons: This is a two-step process requiring isolation and purification of the 4-iodopyrazole intermediate, which can add to the overall process time and may lead to material loss.
Pathway 2 (Protect then Iodinate):
-
Pros: This route has the potential to be more streamlined, especially if a one-pot procedure could be developed. It avoids the handling of the potentially more expensive 4-iodopyrazole intermediate.
-
Cons: The primary concern with this pathway is the stability of the Boc protecting group under the conditions required for iodination. Strongly acidic or oxidative conditions can lead to partial or complete cleavage of the Boc group, resulting in a mixture of products and a lower yield of the desired 1-Boc-4-iodopyrazole. While milder iodination methods exist, their efficacy on 1-Boc-pyrazole needs to be carefully evaluated. The starting material for the iodination step, 1-Boc-pyrazole, is not as commonly available as 4-iodopyrazole and would likely need to be synthesized in-house.
Recommendation:
Based on the available data, Pathway 1 (Iodination followed by Boc Protection) appears to be the more cost-effective and reliable route for the synthesis of 1-Boc-4-iodopyrazole. The high and dependable yields for both the initial iodination of pyrazole and the subsequent Boc protection of 4-iodopyrazole contribute to a more favorable overall process efficiency. While Pathway 2 presents an intriguing possibility for a more direct synthesis, the potential for Boc group cleavage during the iodination step introduces a significant risk of lower yields and more complex purification, which could ultimately increase the overall cost and effort.
For researchers prioritizing a robust and predictable synthesis with readily available starting materials and well-documented, high-yielding steps, Pathway 1 is the recommended approach. Further optimization of the iodination conditions for 1-Boc-pyrazole in Pathway 2, focusing on milder reagents that are compatible with the Boc group, could potentially make it a more competitive alternative in the future.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. japsonline.com [japsonline.com]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Sonogashira Reaction of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including those with a pyrazole scaffold, a privileged structure in many therapeutic agents.[3] This guide provides a comparative analysis of the Sonogashira reaction with a specific focus on tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, offering insights into its reactivity compared to other substrates and outlining key experimental considerations.
While specific kinetic studies detailing rate constants for this compound are not extensively available in the public domain, a wealth of data on related iodo-pyrazole derivatives and the general principles of the Sonogashira reaction allow for a robust comparative assessment.
Reactivity of Halogenated Pyrazoles in Sonogashira Coupling
The reactivity of the halide in Sonogashira reactions follows the general trend of I > Br > Cl, which is consistent with other palladium-catalyzed cross-coupling reactions.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[4] For pyrazole-based substrates, this trend holds true, making 4-iodopyrazoles the most reactive starting materials for Sonogashira couplings.
Table 1: Comparative Performance of 4-Halopyrazoles in Sonogashira Reactions
| Halide | Catalyst System | Relative Reactivity | Typical Yields | Key Considerations |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90% | Most reactive halide, allowing for milder reaction conditions and shorter reaction times.[1] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80% | Less reactive than iodo-pyrazoles; may require higher temperatures or more active catalysts.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60% | Generally challenging and requires specialized, highly active catalyst systems.[1] |
Catalyst Systems for the Sonogashira Reaction with Iodo-Pyrazoles
The choice of catalyst system is critical for a successful Sonogashira reaction. The classical system employs a palladium catalyst and a copper(I) co-catalyst. However, copper-free systems have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[1]
Table 2: Comparison of Palladium Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Catalyst System | Ligand | Co-catalyst | Key Features & Performance |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | The classical, widely used system. Reliable for reactive substrates like aryl iodides.[5] |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | A common Pd(0) source, often used interchangeably with PdCl₂(PPh₃)₂.[6] |
| Pd(OAc)₂ / Ligand | Buchwald or other phosphine ligands | CuI or Copper-free | Offers high versatility and activity, especially for less reactive substrates.[7] |
| Heterogeneous Catalysts (e.g., Pd/C) | None | CuI or Copper-free | Allows for easier catalyst removal and recycling, aligning with green chemistry principles.[4] |
Quantitative Comparison of Sonogashira Reactions with Substituted Iodo-Pyrazoles
The following table summarizes the reaction conditions and yields for the Sonogashira coupling of various N-protected and substituted iodo-pyrazole derivatives with phenylacetylene, providing a direct comparison for the expected reactivity of this compound.
Table 3: Sonogashira Coupling of Various Iodo-Pyrazole Derivatives with Phenylacetylene
| Iodo-Pyrazole Substrate | Catalyst System | Base | Solvent | Temp. & Time | Yield | Reference |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 °C, 3 h | 63% | [3] |
| tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 °C, 3 h | 65% | [3] |
| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 °C, 3 h | 87% | [3] |
| 1-(1-ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 °C, 3 h | 64% | [3] |
| 1-methyl-3-iodo-1H-pyrazole | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 80 °C, 3 h | 82% | [3] |
| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | Not specified | Good | [5] |
Experimental Protocols
General Protocol for Sonogashira Coupling of an Aryl Iodide
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
Aryl iodide (e.g., this compound) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2-3 equiv)
-
Anhydrous solvent (e.g., DMF, THF, or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
References
- 1. Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study - American Chemical Society [acs.digitellinc.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments | MDPI [mdpi.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of Commercially Available tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a comparative spectroscopic analysis of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, a key building block in the synthesis of various pharmaceutical compounds. Due to the limited availability of detailed spectroscopic data from commercial suppliers, this report utilizes published data from peer-reviewed literature as a reference standard for comparison.
Introduction
This compound is a crucial intermediate in organic synthesis, valued for its role in introducing the pyrazole moiety in the development of new therapeutic agents. The presence of the bulky tert-butoxycarbonyl (Boc) protecting group and the iodo-substituent makes it a versatile synthon for cross-coupling reactions. Ensuring the identity and purity of this reagent is a critical first step in any synthetic workflow. This guide aims to provide a baseline for researchers to assess the quality of this compound obtained from different sources.
Spectroscopic Data Comparison
| Parameter | Reference Data[1] | Supplier A (Generic) | Supplier B (Generic) | Supplier C (Generic) |
| Appearance | White crystals[1] | White to off-white solid | Powder or crystalline | White to Yellow Solid |
| Melting Point (°C) | 72-74[1] | 67-70 | 67-70[2] | Not specified |
| Purity (%) | Not explicitly stated | ≥98.0[2] | ≥95 | ≥97[3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.46 (d, J=0.6 Hz, 1H), 7.89 (d, J=0.6 Hz, 1H), 1.57 (s, 9H)[1] | Data not provided | Data not provided | Data not provided |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 148.8, 146.4, 135.9, 86.0, 63.8, 27.9[1] | Data not provided | Data not provided | Data not provided |
| Mass Spectrometry (MS, m/z) | 194 (M-Boc, 100%)[1] | Data not provided | Data not provided | Data not provided |
| High-Resolution Mass Spectrometry (HRMS-ES) | [M+Na]⁺ calculated for C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757[1] | Data not provided | Data not provided | Data not provided |
| Infrared (IR) Spectroscopy | Data not available for the title compound. For the parent 4-iodo-1H-pyrazole, characteristic peaks are observed. | Data not provided | Data not provided | Data not provided |
Experimental Workflow
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of this compound from different suppliers.
References
Safety Operating Guide
Proper Disposal of tert-Butyl 4-Iodo-1H-Pyrazole-1-Carboxylate: A Step-by-Step Guide
For Immediate Reference: Key Safety and Disposal Information
Researchers and laboratory personnel handling tert-butyl 4-iodo-1H-pyrazole-1-carboxylate must adhere to strict safety protocols due to its hazardous properties. This guide provides a comprehensive overview of the necessary precautions and the approved disposal procedure to ensure a safe laboratory environment and compliance with waste regulations.
Hazard Identification and Safety Data
This compound is classified as a hazardous substance. The primary risks associated with this compound are skin irritation, serious eye irritation, respiratory irritation, and it is harmful if swallowed.[1] Adherence to the safety precautions outlined in the material's Safety Data Sheet (SDS) is mandatory.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Precautionary Measures:
Before handling, all personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Protocol
The standard and required method for the disposal of this compound is through an approved chemical waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.
Experimental Protocol for Waste Collection and Disposal:
-
Segregation: At the point of generation, segregate waste containing this compound from other waste streams. This includes contaminated consumables such as weigh boats, pipette tips, and gloves.
-
Containment:
-
Solid Waste: Carefully sweep or scoop any solid residue of the compound.[2] Place the material and any contaminated disposable labware into a clearly labeled, sealable, and chemically compatible waste container.
-
Contaminated Solutions: If the compound is in a solvent, transfer the solution to a designated, labeled hazardous waste container suitable for flammable or halogenated solvents, as appropriate.
-
-
Labeling: The waste container must be clearly and accurately labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. They will ensure the waste is transported to a licensed and approved waste disposal facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling tert-butyl 4-iodo-1H-pyrazole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and logistical information for the use of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate (CAS RN: 121669-70-3) in a laboratory setting. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is Warning .[1][2]
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Protection Type | Required PPE | Specifications & Recommendations |
| Eye/Face Protection | Chemical Safety Goggles, Face Shield | Goggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a risk of splashing. |
| Skin Protection | Chemical-Resistant Gloves, Lab Coat | Wear fire/flame resistant and impervious clothing. Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of damage before use and replace them frequently. A lab coat should be worn at all times. |
| Respiratory Protection | Full-Face Respirator or Fume Hood | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors. If a fume hood is not available or if exposure limits are exceeded, a full-face respirator should be used.[3] |
Operational Plan: Handling and Storage
Handling:
-
Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.
-
Weighing and Transfer: Handle the solid compound with care to avoid generating dust. Use appropriate tools for transfer, such as a spatula.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly.
-
General Practices: Avoid direct contact with the skin and eyes.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3][4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
The recommended storage temperature is in a refrigerator (2-8°C).[2][5]
-
Store locked up.[3]
Disposal Plan
All waste generated from the handling of this compound must be considered hazardous.
-
Solid Waste: Collect excess solid and any contaminated consumables (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, sealed container for hazardous liquid waste.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
In Case of Exposure
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation occurs.[3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6][7] |
In Case of a Spill
For any spill, the immediate priorities are to ensure personnel safety and contain the spill.
Minor Spill (small amount, contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.
-
Clean the spill area with soap and water.[8]
Major Spill (large amount, outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the doors to the affected area to contain the spill.
-
Notify: Contact your institution's emergency response team and EHS department.
-
First Aid: Provide first aid to any exposed individuals as outlined above.
Visual Workflow and Emergency Response Diagrams
Below are diagrams illustrating the standard operating procedure for handling this compound and the logical steps for an emergency spill response.
Caption: Workflow for safely handling this compound.
Caption: Logical steps for an emergency response to a chemical spill.
References
- 1. This compound | 121669-70-3 [sigmaaldrich.com]
- 2. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. tert-Butyl 4-iodopyrazole-1-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
